Clemastine hydrochloride
Description
Historical Trajectory and Initial Research Paradigms
The story of clemastine (B1669165) begins in the mid-20th century, a period marked by the development of numerous first-generation antihistamines.
Clemastine was first patented in the 1960s, with sources citing dates of 1960 and 1963. wikipedia.orginnovareacademics.in It entered medical use in 1967 and was commercially released by Sandoz under the brand name Tavegil® in some European countries. wikipedia.orginnovareacademics.in Global approval followed, with its first market approval in Japan in January 1970, with Novartis Pharma AG cited as the originator organization. patsnap.com
As a first-generation H1 antihistamine of the ethanolamine-derivative class, its primary mechanism of action involves competitively blocking histamine (B1213489) H1 receptors. wikipedia.orgdrugbank.com This action inhibits the effects of histamine, such as increased capillary permeability, vasodilation, and the constriction of smooth muscles in the gastrointestinal and respiratory tracts. drugbank.com Consequently, its initial therapeutic applications were focused on managing allergic conditions, including hay fever, allergic rhinitis, pruritus, and various allergic skin conditions like urticaria and dermatitis. innovareacademics.inpatsnap.comarabjchem.org
The research paradigm for clemastine began to shift significantly following a high-throughput screening that identified it as a potential remyelinating agent. nih.govnih.govfrontiersin.org This discovery marked a pivotal moment, redirecting scientific attention toward its effects within the central nervous system, largely independent of its antihistaminic properties.
Subsequent research has explored several non-H1 receptor-mediated mechanisms of action:
Muscarinic Receptor Antagonism: Studies suggest clemastine promotes the maturation of oligodendrocytes—the cells responsible for producing myelin in the CNS—by acting on M1 muscarinic receptors. mstrust.org.uk It has also been shown to activate extracellular signal-regulated kinase (ERK) signaling in oligodendrocyte progenitor cells (OPCs) via the muscarinic receptor 1 (CHRM1). frontiersin.orgnih.gov
Emopamil (B1663351) Binding Protein (EBP) Targeting: In the context of oncology, research has demonstrated that clemastine can attenuate the propagation of glioblastoma-initiating cells by targeting EBP, an enzyme involved in the cholesterol biosynthesis pathway. mdpi.com
Immunomodulation: Clemastine has been found to possess immunoregulatory functions. It can suppress innate immune responses by inhibiting the mitogen-activated protein kinase-extracellular signal-regulated kinase (MAPK-ERK) signaling pathway, leading to reduced production of pro-inflammatory cytokines like TNF-α and IL-6. researchgate.net This effect was observed to be independent of the H1 receptor. researchgate.net
Other Targets: Clemastine also acts as a functional inhibitor of acid sphingomyelinase (FIASMA). wikipedia.org
This evolution has transformed clemastine from a simple antihistamine into a complex pharmacological tool with multiple potential targets and therapeutic applications.
Discovery and Early Pharmaceutical Development
Contemporary Academic Significance and Research Repurposing
The ability of clemastine to engage with multiple biological pathways has made it a prime candidate for drug repurposing, with significant contemporary research focusing on its potential in a variety of diseases.
Neurological Disorders: The most prominent area of clemastine repurposing research is in neurology, particularly for demyelinating diseases like multiple sclerosis (MS). frontiersin.org It is being investigated for its potential to promote remyelination by encouraging the differentiation of OPCs into mature, myelin-producing oligodendrocytes. mstrust.org.uktocris.com Clinical trials have been conducted to assess its efficacy in MS, with some studies showing modest improvements in nerve impulse speed, while others have raised cautionary flags. wikipedia.orgmstrust.org.uk Beyond MS, its neuroprotective effects are being explored in models of stroke, traumatic brain injury, and spinal cord injury, where it has been shown to preserve white matter integrity and improve functional recovery. frontiersin.orgnih.govfrontiersin.org An ongoing clinical trial is also investigating if clemastine can improve white matter integrity and enhance antidepressant efficacy in late-life depression. clinicaltrials.gov
Oncology: The discovery of clemastine's effect on glioblastoma-initiating cells has opened a new avenue for cancer research. mdpi.com By targeting cell stemness, it represents a novel approach to mitigating the malignancy of aggressive brain tumors like glioblastoma. mdpi.com
Infectious Diseases: In vitro studies have indicated that clemastine possesses activity against a range of pathogens. researchgate.net Research has shown it can inhibit the growth of parasites such as Plasmodium, Leishmania, and Trypanosoma. researchgate.net Furthermore, hybrid molecules combining the chemical features of clemastine and tamoxifen (B1202) have been developed as potential leads for new antileishmanial drugs. rsc.org Clemastine has also demonstrated direct antiviral activity against SARS-CoV-2 in laboratory settings. researchgate.netsbgg.org.br
The table below summarizes key research findings related to the repurposing of clemastine.
| Research Area | Model/Study Type | Key Findings | Citations |
| Multiple Sclerosis | Clinical Trial (ReBUILD) | Showed a small improvement in the speed of nerve impulses in the optic nerve, suggesting myelin repair. | mstrust.org.uk |
| Glioblastoma | In vitro (Patient-derived cells) | Attenuated the stemness and suppressed the propagation of brain tumor-initiating cells (BTICs) by targeting the Emopamil Binding Protein (EBP). | mdpi.com |
| Stroke | Animal Model (MCAO) | Preserved white matter integrity, promoted neuronal survival, and accelerated functional recovery. | nih.govfrontiersin.org |
| Infectious Diseases | In vitro Assays | Demonstrated activity against Plasmodium, Leishmania, Trypanosoma, and SARS-CoV-2. | researchgate.net |
| Leishmaniasis | Chemical Synthesis & in vitro | Hybrid molecules of clemastine and tamoxifen showed high pan-activity against multiple Leishmania species. | rsc.org |
| Neuroinflammation | Animal and Human Cell Studies | Reduced production of pro-inflammatory cytokines (TNF-α, IL-6) through inhibition of the ERK signaling pathway, independent of H1R. | researchgate.net |
| Spinal Cord Injury | Animal Model (Rat) | Preserved myelin integrity and improved functional recovery by enhancing OPC differentiation. | frontiersin.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO.ClH/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1H/t20-,21-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCKTGDSSBWLQE-MUCZFFFMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Derivatization of Clemastine Hydrochloride
Stereoselective Synthesis Approaches
The synthesis of clemastine (B1669165) presents significant stereochemical challenges due to the presence of two chiral centers. researchgate.netrsc.org The (R,R)-isomer is recognized as the most active of the four possible diastereoisomers. thieme-connect.com Consequently, synthetic efforts have been directed towards enantioselective strategies to produce the desired stereoisomer.
Enantioselective Synthesis Strategies for Clemastine Stereoisomers
The first enantioselective synthesis of the (S,S)-stereoisomer of clemastine was achieved through the coupling of two enantiomerically enriched components: a proline-derived chloroethylpyrrolidine and a tertiary alcohol. acs.orgfigshare.com This approach marked a significant advancement from earlier syntheses that relied on the resolution of racemic mixtures. acs.org The synthesis of all four possible stereoisomers had been reported previously, which allowed for the characterization of each as its fumarate (B1241708) salt and the identification of the most active (R,R)-isomer. acs.org
Another key strategy involves the asymmetric synthesis of the (R,R)-clemastine by coupling (R)-tertiary alcohol with (R)-chloroethylpyrrolidine via O-alkylation. nih.gov This highlights the modular nature of the synthesis, where the two chiral fragments are prepared separately and then combined.
Control of Stereochemistry in Synthetic Pathways
Controlling the stereochemistry at the two chiral centers of clemastine is a central challenge in its synthesis. researchgate.netrsc.org One of the critical steps is the formation of the ether linkage between the two chiral fragments. This reaction is known to be challenging, often resulting in low yields and the formation of byproducts such as azepanes through ring expansion. researchgate.netnih.gov
A notable method for controlling stereochemistry is the use of a chelation-controlled 1,4-asymmetric induction in the synthesis of the (R)-tertiary alcohol precursor. nih.govresearchgate.net This involves the stereoselective alkylation of a chiral α-benzyloxy ketone with a Grignard reagent. nih.govresearchgate.net The chiral benzyl (B1604629) group serves as both a protecting group and a chiral auxiliary to direct the incoming nucleophile. nih.gov
Furthermore, the stereochemical outcome of certain reactions, such as the aryl migration in lithiated carbamates, has been shown to proceed with a high degree of stereospecificity. The synthesis of (S,S)-clemastine using this method confirmed the invertive nature of the rearrangement. acs.orgfigshare.com
Role of Chiral Auxiliaries and Ligands in Asymmetric Syntheses
Chiral auxiliaries and ligands play a crucial role in inducing asymmetry during the synthesis of clemastine precursors. In the synthesis of the (R)-tertiary alcohol, a chiral benzyl group acts as a chiral auxiliary. nih.gov
More recently, the development of novel biaryl chiral ligands derived from 1,2-diaminocyclohexane (1,2-DACH) has enabled the highly enantioselective addition of Grignard reagents to ketones, providing access to enantioenriched tertiary alcohols that are key intermediates for clemastine. rsc.orgrsc.org For instance, the use of the ligand (R,R)-L12 in the addition of p-chlorophenylmagnesium bromide to acetophenone (B1666503) yielded the (R)-alcohol precursor of clemastine with 94% enantiomeric excess (ee). rsc.orgrsc.org These ligands create a chiral environment around the metal center, directing the nucleophilic attack of the Grignard reagent to one face of the ketone. rsc.org
Novel Synthetic Routes and Reaction Mechanisms
Recent research has focused on developing more efficient and stereoselective synthetic routes to clemastine, moving beyond classical resolution methods.
Invertive N -> C Aryl Migration in Lithiated Carbamates
A significant breakthrough in the enantioselective synthesis of clemastine was the application of an invertive N -> C aryl migration of a lithiated carbamate (B1207046). acs.orgfigshare.com This reaction was used to prepare the enantiomerically enriched tertiary alcohol precursor. acs.orgfigshare.com The synthesis of (-)-(S,S)-clemastine confirmed that the rearrangement proceeds with inversion of stereochemistry at the migration terminus. acs.orgthieme-connect.com
The reaction involves treating a carbamate derivative of α-methyl-p-chlorobenzyl alcohol with a lithium amide base at low temperatures. acs.orgacs.org This stereospecific rearrangement offers a powerful tool for creating the chiral quaternary center of clemastine with a defined configuration. acs.org
Grignard Methodology in Clemastine Precursor Synthesis
The Grignard reaction is a fundamental tool in the synthesis of clemastine precursors, particularly for the formation of the tertiary alcohol moiety. The reaction of 4-chloroacetophenone with phenylmagnesium bromide is a key step in producing the 1-(4-chlorophenyl)-1-phenylethanol (B192741) intermediate. gpatindia.com
Advances in this area include the development of a highly enantioselective formal synthesis of clemastine using an asymmetric Grignard addition to a ketone, mediated by a chiral ligand. rsc.orgrsc.org This methodology allows for the modular construction of the chiral tertiary alcohol precursor with high enantiopurity. rsc.org Specifically, the use of N,N,O-tridentate chiral ligands has been shown to be effective in controlling the stereoselectivity of the addition of both aliphatic and aromatic Grignard reagents to ketones. rsc.org
Electrochemical N-Demethylation Techniques
Electrochemical methods offer a modern alternative for the N-demethylation of amine-containing compounds, avoiding the need for hazardous oxidizing agents or metal-based catalysts. researchgate.netrsc.orgrsc.org Research into the electrochemical oxidation of various alkaloids and related pharmaceutical compounds has included clemastine. researchgate.netrsc.org In a study investigating the electrochemical N-demethylation of tropane (B1204802) alkaloids and other drugs, clemastine was subjected to anodic oxidation. researchgate.netrsc.orgrsc.org
The process was conducted in a home-made electrochemical batch cell using a porous glassy carbon electrode. researchgate.netrsc.org Mechanistic studies suggest that this type of reaction proceeds through the formation of an iminium intermediate, which is then converted into the demethylated product by the nucleophilic action of water present in the solvent system. rsc.orgrsc.org For clemastine, an electrochemical oxidation potential of 0.82 V (versus an Ag/AgCl reference electrode) was applied. researchgate.netrsc.org The reaction, running at 4 mA for 9 hours, resulted in the formation of two primary products. The desired N-demethylated product, norclemastine, was isolated in a 19% yield, while a hydroxylated byproduct was also formed in a 52% yield. researchgate.netrsc.org This demonstrates the feasibility of electrochemical N-demethylation for clemastine, although optimization would be required to improve the selectivity for the norclemastine product.
Structural Modifications and Analog Development
The core structure of clemastine, characterized by its diaryl system and an aminoalkoxy chain connected to a pyrrolidine (B122466) ring, has served as a template for the development of novel analogues with potential therapeutic applications beyond its original antihistaminic function.
Design and Synthesis of Clemastine/Tamoxifen (B1202) Hybrid Molecules
A notable strategy in analog development has been the creation of hybrid molecules that combine the structural features of clemastine with those of tamoxifen, a selective estrogen receptor modulator (SERM). rsc.orgdur.ac.uk Both clemastine and tamoxifen share two key structural elements: a diaryl system and an aminoalkoxy side chain, which were hypothesized to be responsible for their shared antileishmanial activity. rsc.orgdur.ac.uk To exploit this commonality, a library of hybrid compounds was designed. rsc.orgrsc.org
The design process involved replacing the diaryl carbinol of clemastine and the diaryl ethene of tamoxifen with a benzophenone (B1666685) scaffold. rsc.orgresearchgate.networktribe.com This scaffold was chosen for its chemical accessibility and because it makes structural modifications more approachable. rsc.orgrsc.org The synthesis of these hybrids was achieved through a straightforward two-step process:
Scaffold Synthesis : Where not commercially available, various substituted hydroxybenzophenone scaffolds were synthesized via a one-step Friedel–Crafts acylation protocol. rsc.orgworktribe.com This allowed for modifications such as altering the position of the future aminoalkoxy chain and adding different substituents to the aromatic rings. rsc.orgresearchgate.net
Side Chain Attachment : The aminoalkoxy side chains, or "headgroups," were then attached to the hydroxybenzophenone scaffolds through simple SN2 reactions. rsc.orgresearchgate.net The headgroups included the dimethylaminoalkyl motif found in tamoxifen and (2R)-methyl-N-(ω-alkyl)pyrrolidines, which are structurally related to the heterocyclic portion of clemastine. rsc.orgresearchgate.net
This synthetic approach enabled the creation of a diverse library of hybrid molecules for further evaluation. rsc.orgrsc.org
Exploration of Diaryl Systems and Aminoalkoxy Chains
The development of clemastine/tamoxifen hybrids allowed for a systematic exploration of the structure-activity relationships (SAR) of the diaryl system and the aminoalkoxy chain. rsc.org Research findings highlighted several key structural features essential for activity:
Position of the Aminoalkoxy Chain : A significant difference in activity was observed based on the position of the aminoalkoxy side chain on the benzophenone scaffold. rsc.org Compounds with the chain in the meta position relative to the central ketone were the most active. rsc.org In contrast, ortho-substituted analogues were the least active, with para-substituted compounds showing intermediate activity. rsc.org
Substituents on the Diaryl System : The presence of a chlorine substituent on one of the aryl rings, a feature of the original clemastine molecule, was found to enhance activity. rsc.org While both para- and meta-chloro substituents were effective, the para position was chosen for further studies due to its greater chemical accessibility. rsc.org Replacing the chlorine with a smaller methyl group was tolerated, but a bulkier isopropyl group led to a loss of activity. rsc.org
Importance of the Diaryl System : The diaryl system itself was proven to be essential for activity. rsc.org Mono-aromatic analogues, where one of the phenyl rings was removed, were found to be inactive. rsc.org
Nature of the Linker : The length of the aminoalkoxy chain was also important, with a shorter ethyl linker generally providing better results. rsc.org Furthermore, replacing the central ketone of the benzophenone scaffold with an oxygen (diphenyl ether) or methylene (B1212753) (diphenylmethane) linker was tolerated, but these analogues generally displayed lower activity. rsc.org
Analogues with Altered Heterocyclic Ring Systems
Recognizing that the synthesis of clemastine is challenging, particularly the stereoselective formation of the ether bond and the potential for the pyrrolidine-derived alkyl halide to undergo isomerization, researchers have explored analogues with modified heterocyclic systems or alternative linkages. nih.govresearchgate.net
One successful approach involved creating simple N-linked analogues. nih.govrsc.org This strategy addresses the synthetic difficulties by forming a more accessible nitrogen-carbon bond instead of the challenging ether linkage. nih.gov These N-linked analogues were shown to be easier to synthesize while retaining the desired biological activity. nih.govrsc.org
In a further exploration of the heterocyclic component, an indazole analogue was synthesized. nih.gov The synthesis involved creating a mesylated indazole intermediate which was then used to alkylate a dimethylaminoethanol (B1669961) side chain. The resulting product was then reduced with lithium aluminium hydride (LiAlH₄). nih.gov This demonstrates that the pyrrolidine ring of clemastine can be replaced with other heterocyclic systems, such as indazole, to generate novel analogues. nih.gov
Molecular and Cellular Mechanisms of Action of Clemastine Hydrochloride
Primary Receptor Interactions
Clemastine's primary pharmacological effects stem from its ability to bind to and modulate the activity of specific receptors, primarily histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors.
Competitive Histamine H1 Receptor Antagonism: Molecular Basis
Clemastine (B1669165) acts as a selective and competitive antagonist of the histamine H1 receptor. drugbank.comwikipedia.orgnih.gov This means that it binds to the same site on the H1 receptor as histamine, but it does not activate the receptor. drugbank.comnih.gov By occupying the binding site, clemastine effectively blocks histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms. drugbank.compatsnap.com This competitive antagonism is the molecular basis for its antihistaminic effects, which include the inhibition of histamine-induced vasodilation, increased capillary permeability, and smooth muscle constriction. drugbank.comwikipedia.org As a first-generation antihistamine, clemastine's chemical structure allows it to cross the blood-brain barrier, leading to effects on H1 receptors within the central nervous system. patsnap.comsmpdb.ca
Anticholinergic Properties: Muscarinic Receptor Interactions (e.g., M1R)
In addition to its antihistaminic activity, clemastine exhibits significant anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors. drugbank.compatsnap.com Research has specifically implicated the M1 muscarinic acetylcholine receptor (M1R) as a critical target for clemastine's effects on oligodendrocyte differentiation. pnas.org Studies using mouse models with genetic knockouts of different muscarinic receptors have shown that the pro-differentiative effects of clemastine on oligodendrocytes are absent in mice lacking the M1R. pnas.org This suggests that clemastine's interaction with the M1R is a key mechanism underlying its potential for promoting remyelination. pnas.org By blocking the M1R, clemastine interferes with the signaling pathways that normally inhibit oligodendrocyte precursor cell (OPC) maturation. pnas.org
Mechanisms of Oligodendrocyte Lineage Cell Modulation
Recent research has highlighted a novel and significant role for clemastine in the central nervous system, specifically in promoting the health and function of oligodendrocytes, the cells responsible for producing the myelin sheath that insulates nerve fibers.
Promotion of Oligodendrocyte Precursor Cell (OPC) Differentiation and Maturation
A growing body of evidence demonstrates that clemastine promotes the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes. frontiersin.orgnih.govfrontiersin.org This effect has been observed in various experimental models, including those for spinal cord injury and Alzheimer's disease. frontiersin.orgnih.govresearchgate.net In a rat model of spinal cord injury, clemastine treatment was shown to enhance the differentiation of OPCs, leading to improved myelin integrity and functional recovery. nih.govresearchgate.net Similarly, in a mouse model of Alzheimer's disease, chronic clemastine treatment increased the densities of both OPCs and mature oligodendrocytes. frontiersin.orgnih.gov The mechanism for this appears to be linked to its antagonism of the M1 muscarinic receptor, which is known to be a negative regulator of oligodendrocyte differentiation. pnas.org By blocking this receptor, clemastine effectively removes a brake on the maturation process of OPCs. pnas.org
Activation of ERK1/2 Signaling Pathways via Muscarinic Receptors in OPCs
The pro-differentiative effects of clemastine on OPCs are mediated, at least in part, through the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. researchgate.netfrontiersin.org Studies have shown that clemastine treatment increases the phosphorylation of ERK1/2 in the context of spinal cord injury, and this activation is crucial for its ability to promote OPC differentiation. researchgate.netnih.gov The link between clemastine, muscarinic receptors, and ERK1/2 activation is supported by findings that the effects of clemastine on ERK1/2 phosphorylation and subsequent OPC differentiation can be blocked by a muscarinic receptor agonist. researchgate.netnih.gov Furthermore, inhibiting the ERK1/2 pathway directly also negates the positive effects of clemastine on OPC maturation. researchgate.netnih.gov This indicates that clemastine's antagonism of muscarinic receptors on OPCs triggers the activation of the ERK1/2 signaling cascade, which in turn promotes their differentiation. researchgate.netfrontiersin.orgnih.gov
Prevention of Cellular Senescence in Oligodendrocyte Progenitor Cells
Cellular senescence, a state of irreversible cell cycle arrest, can impair the regenerative capacity of tissues. In the context of neurodegenerative diseases like Alzheimer's, senescent OPCs have been identified as a contributing factor to the pathology. frontiersin.orgdntb.gov.ua Research suggests that clemastine may have a therapeutic benefit by preventing OPCs from entering a senescent state. frontiersin.orgdntb.gov.uaresearchgate.net In a mouse model of Alzheimer's disease, clemastine treatment was found to reduce the number of senescent OPCs. frontiersin.orgnih.gov While the precise mechanism is still under investigation, it is thought to be related to the modulation of pathways involved in cellular aging. nih.gov However, it is important to note that some studies have raised concerns about the long-term effects of clemastine, suggesting that under certain conditions of chronic demyelination, it could potentially lead to OPC pool exhaustion and senescence. nih.govresearchgate.net
Data Tables
Table 1: Research Findings on Clemastine's Effect on Oligodendrocyte Lineage Cells
| Study Focus | Model System | Key Findings | Reference(s) |
| OPC Differentiation | Rat model of spinal cord injury | Clemastine promoted OPC differentiation into mature oligodendrocytes. | nih.govresearchgate.net |
| Myelin Integrity | Mouse model of Alzheimer's disease | Chronic clemastine treatment increased the density of OPCs and mature oligodendrocytes. | frontiersin.orgnih.gov |
| Signaling Pathway | Rat model of spinal cord injury | Clemastine activated the ERK1/2 signaling pathway, which was necessary for OPC differentiation. | researchgate.netfrontiersin.orgnih.gov |
| Cellular Senescence | Mouse model of Alzheimer's disease | Clemastine treatment reduced the number of senescent OPCs. | frontiersin.orgnih.govdntb.gov.ua |
| Chronic Demyelination | Rabbit model of demyelination | Delayed administration of clemastine led to an accumulation of OPCs expressing senescence markers. | nih.gov |
Immunomodulatory and Anti-inflammatory Mechanisms of Clemastine Hydrochloride
Clemastine, a first-generation antihistamine, has demonstrated significant immunomodulatory and anti-inflammatory effects that extend beyond its histamine H1 receptor antagonism. These properties are attributed to its influence on various cellular pathways involved in the inflammatory response, particularly within the central nervous system (CNS).
Inhibition of Microglia-Induced Neuroinflammation
Clemastine has been shown to effectively suppress neuroinflammation by modulating the activity of microglia, the resident immune cells of the CNS. nih.gov In response to injury or pathological stimuli, such as intracerebral hemorrhage, microglia become activated and release a cascade of pro-inflammatory mediators that can lead to secondary brain injury. nih.gov
Research in a murine model of intracerebral hemorrhage demonstrated that clemastine treatment suppressed microglial activation and the subsequent neuroinflammatory response. nih.gov This resulted in a reduction of cerebral hematoma volume, decreased cerebral edema, and lower rates of neuronal apoptosis, ultimately leading to improved behavioral outcomes. nih.gov Furthermore, studies have indicated that clemastine can reduce microgliosis and modulate the expression of microglia-related inflammatory genes. researchgate.netfrontiersin.org
One of the mechanisms by which clemastine exerts these effects is through the purinergic P2X7 receptor (P2X7R), a key regulator of the central immune system. researchgate.netfrontiersin.org Clemastine has been found to downregulate P2X7R, thereby suppressing M1-like microglial activation, which is associated with the release of pro-inflammatory cytokines. frontiersin.org In co-culture experiments, clemastine was shown to inhibit the production of interleukin-1β (IL-1β) by microglia through the inhibition of the p38 MAPK/NLRP3 pathway, which in turn promotes the maturation of oligodendrocyte progenitor cells (OPCs). nih.gov
Suppression of Extracellular Signal-Regulated Kinase-Dependent Proinflammatory Cytokines
Clemastine's anti-inflammatory actions are also mediated by its ability to inhibit the production of key proinflammatory cytokines through the suppression of the extracellular signal-regulated kinase (ERK) signaling pathway. nih.govresearchgate.net This mechanism is crucial for its immunosuppressive effects.
A double-blind, placebo-controlled clinical trial in healthy volunteers demonstrated that a single intravenous administration of clemastine reduced the TNF-α secretion potential of peripheral blood macrophages and monocytes. nih.gov This highlights the clinical relevance of clemastine's ERK-dependent anti-inflammatory effects in humans.
Histamine H1 Receptor-Independent Immunosuppressive Effects
A surprising and significant finding is that the immunosuppressive effects of clemastine are not dependent on its primary pharmacological target, the histamine H1 receptor (H1R). nih.govresearchgate.net This indicates a novel mechanism of action for this well-established drug.
Research conducted in H1R-deficient mice has conclusively shown that clemastine can still effectively suppress innate immune responses. nih.gov In these mice, clemastine inhibited the lipopolysaccharide (LPS)-dependent activation of macrophages and reduced the production of proinflammatory cytokines, confirming that these effects are mediated through a pathway independent of H1R. researchgate.netfrontiersin.org This H1R-independent immunosuppression is primarily attributed to the inhibition of the MAPK-ERK signaling pathway. researchgate.net
Other Identified Molecular Targets and Pathways of this compound
Beyond its well-documented antihistaminic and more recently discovered immunomodulatory effects, clemastine interacts with other molecular targets and pathways, revealing a broader and more complex pharmacological profile.
Interaction with Emopamil (B1663351) Binding Protein (EBP) in Cholesterol Biosynthesis
Clemastine has been identified as an inhibitor of the emopamil binding protein (EBP), an enzyme involved in the cholesterol biosynthesis pathway. nih.govneurology.org EBP is a crucial enzyme that catalyzes a step in the conversion of lanosterol (B1674476) to cholesterol. patsnap.com
The inhibition of EBP by clemastine has been linked to its ability to promote the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes. nih.govneurologylive.com This effect is thought to be mediated by the accumulation of specific sterol intermediates in the cholesterol biosynthesis pathway when EBP is inhibited. neurology.orgneurologylive.com This finding has generated interest in repurposing clemastine for conditions characterized by demyelination. nih.gov Functional assays have confirmed that EBP is an essential protein for maintaining the proliferation and stemness of certain types of brain tumor-initiating cells, and clemastine's suppressive effects on these cells are mediated through its interaction with EBP. nih.gov
Modulation of P2RX7 Purinergic Channel Activity and Pyroptosis Induction in Specific Cell Types
Clemastine has been identified as a positive allosteric modulator of the P2X7 receptor (P2RX7), an ATP-gated ion channel. nih.govnih.gov It sensitizes the receptor to lower concentrations of ATP, enhancing cation entry and facilitating the dilation of the P2X7 pore. nih.govnih.gov This modulation occurs through extracellular binding. nih.govnih.gov This activity has been observed in both recombinant P2X7 receptors and native receptors on human monocyte-derived macrophages. nih.govnih.gov
In the context of the immune response, clemastine's potentiation of P2RX7 can lead to increased release of the pro-inflammatory cytokine IL-1β from LPS-primed macrophages. nih.govnih.gov Furthermore, in the presence of extracellular ATP, clemastine can activate the inflammasome and induce pyroptosis, a form of lytic cell death, in macrophages and oligodendrocytes. neurologylive.commedrxiv.orgnih.govmedrxiv.org This effect is mediated by the P2RX7 channel and can be blocked by a P2RX7 antagonist. neurologylive.comnih.gov Pyroptosis is a recognized mechanism of CNS tissue injury. neurologylive.com In mycobacterial infections, clemastine's potentiation of P2RX7 enhances inflammasome activation, leading to better control of the infection. elifesciences.org
However, recent findings from a clinical trial for multiple sclerosis (MS) indicated that this mechanism might have detrimental effects in certain contexts. The clemastine arm of the TRAP-MS trial was halted due to an accumulation of disability in patients. neurologylive.com Mechanistic studies suggest that clemastine enhances pyroptotic cell death in macrophages/microglia and oligodendrocytes, which have high levels of P2RX7 RNA. neurologylive.com Cerebrospinal fluid analysis of treated patients showed increased markers of innate immunity, purinergic/ATP signaling, and pyroptosis. neurologylive.commedrxiv.orgnih.gov
Anti-Biofilm and Anti-Hemolytic Activity via GdpP Protein in Staphylococcus aureus
Clemastine demonstrates significant inhibitory effects against biofilm formation and hemolytic activity in Staphylococcus aureus. asm.orgnih.gov Its mechanism of action appears to be targeting the GdpP protein, a cyclic di-AMP phosphodiesterase. asm.orgnih.gov This interaction was supported by molecular docking, overexpression experiments, and thermal stability assays. asm.orgnih.gov
The compound has been shown to inhibit the formation of biofilms in various clinical strains of S. aureus, including methicillin-resistant (MRSA) and methicillin-sensitive (MSSA) isolates. asm.orgresearchgate.netresearchgate.net It also reduces the release of extracellular DNA (eDNA), a key component of the biofilm matrix. asm.orgnih.govresearchgate.net
Furthermore, clemastine treatment leads to decreased transcription of genes related to biofilm formation (such as fnbB, icaA, and icaB), virulence (including hlg, hld, lukde, lukpvl, beta-PSM, delta-PSM, and cap5A), and regulatory genes like agrA. asm.orgnih.gov Proteomic analysis of S. aureus treated with clemastine revealed significant changes in the levels of proteins associated with biofilm formation, virulence, and methicillin (B1676495) resistance. asm.org
Potential Influence on Hormonal Regulatory Systems
Research suggests that clemastine may influence hormonal regulatory systems. One study investigated the impact of clemastine on the pituitary-thyroid-adrenal axis in humans and found a significant increase in estradiol (B170435) (E2) levels in both males and females undergoing treatment. innovareacademics.in However, no significant changes were observed in the levels of follicle-stimulating hormone (FSH), luteinizing hormone (LH), or prolactin. innovareacademics.in
Earlier research indicated that clemastine analogs could significantly decrease the growth hormone (GH) response to arginine infusion, suggesting that histamine is involved in regulating hormonal release. innovareacademics.in Another study noted significant changes in adrenocorticotropic hormone (ACTH) secretion with antihistamine administration, possibly through the activation of corticotropin-releasing hormone (CRH) release. innovareacademics.in
Interactions with Sigma Receptors
Clemastine is recognized as a non-selective sigma-1 receptor (σ1R) agonist. nih.gov This interaction is believed to be a key component of its neuroprotective effects. nih.gov The σ1 receptors are implicated in neuroprotection and the pathophysiology of conditions like epilepsy. nih.gov
Studies have shown that clemastine's protective effects against seizures and cognitive deficits in animal models can be blocked by a selective σ1 receptor antagonist, confirming the receptor's involvement. nih.gov Clemastine's modulation of σ1 receptors has been linked to the reversal of hippocampal neuroinflammation and oxidative stress. nih.gov It has been shown to increase the expression of inositol-requiring enzyme 1 (IRE1) and x-box binding protein 1 (XBP1), while reducing total reactive oxygen species (TROS) and amyloid-beta protein (Aβ). nih.gov
The interaction of clemastine with sigma receptors has also been highlighted in the context of its antiviral properties. frontiersin.orgnih.gov
Impact on Cellular Survival and Integrity
Decreasing Neuronal Apoptosis
Clemastine has demonstrated the ability to decrease neuronal apoptosis in various models of neurological injury. frontiersin.org In a murine model of intracerebral hemorrhage (ICH), clemastine treatment led to a reduction in neuronal apoptosis, which contributed to improved behavioral outcomes. nih.govmedsci.orgnih.gov This anti-apoptotic effect is linked to its ability to suppress microglia-induced inflammatory responses. nih.gov
By modulating the inflammatory environment and reducing the release of pro-inflammatory mediators that are toxic to neurons, clemastine helps protect neurons from secondary damage following an initial injury. nih.gov The compound has been shown to reduce the harmful effects of activated microglia on neurons in co-culture systems. nih.govnih.gov
Preservation of Myelin Integrity
A significant aspect of clemastine's neuroprotective action is its ability to preserve the integrity of myelin sheaths. nih.govresearchgate.net This is particularly relevant in the context of demyelinating diseases and spinal cord injury. nih.govresearchgate.net Clemastine promotes the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes. nih.govresearchgate.net
This enhanced myelination helps to delay axonal degeneration and supports functional recovery. nih.gov In a rat model of spinal cord injury, clemastine treatment was shown to preserve myelin integrity and reduce the loss of axons. nih.gov The mechanism for this is thought to involve the modulation of autophagy by inhibiting mTOR. nih.gov In models of hypoxic brain injury, enhancing myelination with clemastine has led to functional recovery and improved motor coordination. frontiersin.org
Pharmacological Characterization of Clemastine Hydrochloride in Non Human Systems
Pharmacokinetic Profiles in In Vitro and Animal Models
Clemastine (B1669165) is rapidly absorbed from the gastrointestinal tract following oral administration in non-human models. drugbank.com However, studies in both dogs and horses have demonstrated low oral bioavailability, calculated at approximately 3% and 3.4%, respectively. researchgate.netnih.govnih.gov This suggests a significant first-pass metabolism effect. msdvetmanual.com
The compound exhibits a wide extravascular distribution, which is indicated by a high volume of distribution (Vd). In dogs, the Vd has been measured at a median of 13.4 L/kg, and in horses, the steady-state volume of distribution (Vss) is 3.8 L/kg. researchgate.netnih.govnih.gov Following administration, plasma concentrations show a biphasic decline, characterized by a very rapid initial drop followed by a terminal elimination phase. nih.govmedchemexpress.com In neonatal mice treated with 7.5 mg/kg/day of clemastine, the maximum plasma concentration (Cmax) was observed to be 44.0 ng/mL. nih.govnih.gov
Absorption and Distribution Parameters of Clemastine in Animal Models
| Parameter | Species | Value | Route |
|---|---|---|---|
| Oral Bioavailability | Dog | 3% | Oral |
| Oral Bioavailability | Horse | 3.4% | Oral |
| Volume of Distribution (Vd) | Dog | 13.4 L/kg | Intravenous |
| Volume of Distribution (Vss) | Horse | 3.8 L/kg | Intravenous |
| Maximal Plasma Concentration (Cmax) | Neonatal Mouse | 44.0 ng/mL | Oral |
The metabolism of clemastine has been investigated in dogs and horses, revealing species-specific pathways. researchgate.netresearchgate.net In both species, Phase I metabolism is prominent. researchgate.net Unchanged clemastine has been recovered in the urine of dogs, but not horses. researchgate.netresearchgate.net
The primary Phase I metabolite identified in dogs is norclemastine, resulting from N-demethylation. researchgate.net Metabolites with one or two additional oxygen atoms were found in both dogs and horses. researchgate.net In dogs and horses, monohydroxylation on one of the aromatic rings or the adjacent methyl group is a favored pathway. researchgate.net When two oxygen atoms are added, they are typically found on the aliphatic portion of the molecule in dogs, whereas in horses they are situated on the aromatic part. researchgate.net
Phase II metabolism, specifically glucuronidation, has been observed in horses, where both mono- and dihydroxyclemastine glucuronides were identified in urine. researchgate.net However, these conjugated metabolites were not recovered from dog urine. researchgate.netresearchgate.net
Clemastine is eliminated from the body primarily through metabolism, with urinary excretion being a major route. msdvetmanual.commsdvetmanual.com The total body clearance of the drug is considered high, with median values of 2.1 L/h/kg in dogs and 0.79 L/h/kg in horses. researchgate.netnih.govnih.gov
The elimination half-life (t1/2) of clemastine varies between animal species. In dogs, the half-life following intravenous administration is approximately 3.8 hours. researchgate.netnih.gov In horses, the terminal phase half-life is around 5.4 hours. nih.govresearchgate.net Studies in neonatal mice determined an elimination half-life of 4.6 hours. nih.govnih.govbiorxiv.org This shorter half-life in animal models results in low plasma concentrations at the end of a 24-hour dosing interval. researchgate.netresearchgate.net In neonatal mice, the area under the plasma concentration curve over 24 hours (AUC24) was 280.1 ng*hr/mL. nih.govnih.govbiorxiv.org
Elimination Kinetic Parameters of Clemastine in Animal Models
| Parameter | Species | Value |
|---|---|---|
| Elimination Half-Life (t1/2) | Dog | 3.8 hours |
| Elimination Half-Life (t1/2) | Horse | 5.4 hours |
| Elimination Half-Life (t1/2) | Neonatal Mouse | 4.6 hours |
| Total Body Clearance | Dog | 2.1 L/h/kg |
| Total Body Clearance | Horse | 0.79 L/h/kg |
| Area Under the Curve (AUC24) | Neonatal Mouse | 280.1 ng*hr/mL |
In vitro studies have demonstrated that clemastine is highly bound to plasma proteins. msdvetmanual.commsdvetmanual.com Research conducted on canine plasma found a specific plasma protein binding level of 98%. researchgate.netnih.gov
Clemastine is recognized for its ability to cross the blood-brain barrier (BBB) in non-human systems. mdpi.comfrontiersin.orgnih.govfrontiersin.org This penetration into the central nervous system (CNS) is a key characteristic of first-generation antihistamines. frontiersin.org Mass spectrometry experiments have confirmed that clemastine efficiently penetrates the BBB and reaches the brain parenchyma. nih.govbiorxiv.org
Studies investigating the role of P-glycoprotein (Pgp), an efflux transporter at the BBB, in the transport of clemastine have yielded results that require careful interpretation. One in vivo study in mice found that the unidirectional transfer constant (Kin) for clemastine was not significantly altered by the presence of cyclosporin (B1163) A, a Pgp inhibitor, suggesting that clemastine is not a major substrate for Pgp-mediated efflux at the BBB. researchgate.net
Plasma Protein Binding Characteristics
Pharmacodynamic Evaluation in Preclinical Models
The pharmacodynamic effects of clemastine have been evaluated in several preclinical animal models, revealing its classic antihistaminic properties as well as its potential in promoting neural repair.
In studies on dogs and horses, intravenous clemastine effectively inhibited cutaneous wheal formation induced by intradermal histamine (B1213489) injections. nih.govnih.govresearchgate.net In dogs, a 0.1 mg/kg intravenous dose led to complete inhibition for 7 hours. nih.gov In horses, an intravenous dose resulted in a maximum wheal reduction of 65%. nih.govresearchgate.net However, due to its low oral bioavailability, oral administration in both species produced only a minor inhibitory effect on histamine-induced reactions. researchgate.netnih.govresearchgate.net
More recent preclinical research has focused on clemastine's effects within the central nervous system, particularly its role in myelination. frontiersin.org In mouse models of preterm white matter injury and neonatal hypoxic-ischemic brain injury, clemastine has been shown to promote the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes. nih.govnih.govbiorxiv.orgfrontiersin.orgnih.gov This action is believed to be mediated, at least in part, through muscarinic receptors, specifically CHRM1, and activation of the MAPK/ERK signaling pathway. frontiersin.orgnih.gov In a rat model of spinal cord injury, clemastine treatment preserved myelin integrity and enhanced OPC differentiation. frontiersin.org Furthermore, in a SOD1G93A mouse model of amyotrophic lateral sclerosis (ALS), chronic clemastine administration reduced microgliosis and enhanced motor neuron survival. frontiersin.org
Conversely, one study investigating the effects of clemastine on developmental myelination in healthy mice reported an impairment. nih.govfrontiersin.org Despite an increase in oligodendrocyte differentiation, the study observed a reduction in myelinated axons, myelin thickness, and the number of nodes of Ranvier, suggesting that the drug's impact on myelin development may be complex and potentially dependent on its effects on other cell types, such as microglia. nih.govfrontiersin.org
In a rabbit proarrhythmia model, high doses of clemastine (3 mg/kg) were found to significantly increase the QT interval and the duration of the monophasic action potential, leading to ventricular arrhythmias in some animals. researchgate.net However, doses considered to be within the clinically relevant range did not produce these effects. researchgate.net
Assessment of Histamine H1 Receptor Antagonism in Animal Models (e.g., wheal formation inhibition)
Clemastine is a first-generation histamine H1 receptor antagonist. frontiersin.orgnih.gov Its primary pharmacological action involves competing with histamine for binding to H1 receptors, thereby mitigating allergic reactions. frontiersin.org This antagonistic activity has been demonstrated in various animal models. For instance, in models of allergic sensitization, clemastine has been shown to suppress inflammatory responses. nih.govresearchgate.net The antihistaminic properties of clemastine are central to its traditional use in treating allergic conditions. frontiersin.org
Investigation of Remyelinating Effects in Animal Models of Demyelination
A significant body of research has focused on the potential of clemastine to promote remyelination in various animal models of demyelination. frontiersin.org Demyelination, the loss of the protective myelin sheath around nerve fibers, is a hallmark of several neurological disorders, including multiple sclerosis. nih.govmednexus.org
In a cuprizone-induced mouse model of demyelination, clemastine treatment enhanced remyelination in the corpus callosum, cerebral cortex, and hippocampus. mednexus.orgfrontiersin.org Similarly, in a lysolecithin-induced model of spinal cord demyelination in mice, clemastine was shown to promote remyelination. frontiersin.org Studies using experimental autoimmune encephalomyelitis (EAE) mouse models, which mimic multiple sclerosis, have demonstrated that clemastine administration can improve clinical scores and enhance remyelination. frontiersin.orgnih.gov
The mechanism behind this remyelinating effect is largely attributed to clemastine's ability to promote the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelin-producing oligodendrocytes. frontiersin.orgnih.gov This has been observed both in vitro and in various in vivo models. mdpi.com For instance, in a rat model of spinal cord injury, clemastine was found to encourage OPC differentiation. nih.govresearchgate.net However, it is noteworthy that in a rabbit model of LPC-induced demyelination, while delayed administration led to an accumulation of OPCs, short-term treatment reduced their numbers. frontiersin.org Furthermore, one study in healthy developing mice showed that clemastine treatment, despite increasing oligodendrocyte numbers, resulted in impaired myelination and reduced nerve conduction velocity, suggesting a more complex role for the compound in the absence of demyelination. frontiersin.orgnih.govfrontiersin.org
Table 1: Summary of Clemastine's Remyelinating Effects in Animal Models
| Animal Model | Type of Injury/Disease | Key Findings | References |
|---|---|---|---|
| Mouse | Cuprizone-induced demyelination | Enhanced remyelination in corpus callosum, cortex, and hippocampus. | frontiersin.org, mednexus.org |
| Mouse | Lysolecithin-induced spinal cord demyelination | Promoted remyelination. | frontiersin.org |
| Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | Improved clinical scores and enhanced remyelination. | nih.gov, frontiersin.org |
| Rat | Spinal Cord Injury | Promoted differentiation of oligodendrocyte progenitor cells. | nih.gov, researchgate.net |
| Rabbit | Lysolecithin-induced demyelination | Short-term treatment reduced OPC numbers; delayed administration led to OPC accumulation. | frontiersin.org |
| Mouse (healthy, developing) | Developmental myelination | Increased oligodendrocyte differentiation but impaired myelin formation and reduced conduction velocity. | frontiersin.org, nih.gov, frontiersin.org |
Effects on Neuroinflammation and Neurodegeneration in Murine Models
Clemastine has demonstrated significant effects on neuroinflammation and neurodegeneration in various murine models. frontiersin.org In a murine model of intracerebral hemorrhage, clemastine treatment suppressed microglial activation and the associated neuroinflammatory response. nih.gov It was observed to decrease the levels of pro-inflammatory mediators like iNOS, TNF-α, and IL-1β, while increasing anti-inflammatory effectors such as Arg1. nih.gov
In mouse models of Alzheimer's disease (APP/PS1 transgenic mice), chronic clemastine administration has been shown to reduce the amyloid-β plaque burden and mitigate neuroinflammation. frontiersin.orgresearchgate.netgoogle.com This was associated with the suppression of mTOR signaling, which in turn enhanced autophagy. frontiersin.org Clemastine also prevented the senescence of oligodendrocyte precursor cells, a factor implicated in Alzheimer's disease pathogenesis. frontiersin.orgnih.gov
Furthermore, in a mouse model of amyotrophic lateral sclerosis (SOD1G93A mice), clemastine was found to reduce microgliosis and modulate inflammatory genes, leading to improved motor neuron survival. frontiersin.org It achieved this by promoting a shift in microglia from the pro-inflammatory M1 state to the anti-inflammatory M2 state. frontiersin.org In a mouse model of depression induced by chronic unpredictable mild stress, clemastine alleviated depressive-like behaviors by suppressing microglial M1-like activation and the release of pro-inflammatory cytokines in the hippocampus. nih.govfrontiersin.org
Immunomodulatory Effects in Animal Models of Allergic Sensitization and Infection
Clemastine exhibits immunomodulatory effects beyond its primary antihistaminic action. In a murine model of sepsis, clemastine was found to suppress innate immune responses to Listeria monocytogenes. researchgate.netresearchgate.net This immunosuppressive effect was characterized by reduced production of TNF-α and IL-6. researchgate.net Interestingly, these effects appeared to be independent of the histamine H1 receptor. researchgate.netresearchgate.net
In a study on allergic sensitization to bee venom in mice, clemastine treatment paradoxically enhanced sensitization. researchgate.net It led to increased IgE production and decreased IgG2a, indicating a shift towards a T-helper type 2 immune response. researchgate.net This was associated with reduced IFN-gamma and enhanced IL-4 secretion from allergen-specific T cells. researchgate.net
Efficacy in Animal Models of Central Nervous System Disorders (e.g., spinal cord injury, hypoxic-ischemic encephalopathy, Alzheimer's disease, glioblastoma)
Clemastine has shown therapeutic potential in a range of animal models of central nervous system (CNS) disorders. frontiersin.org
Spinal Cord Injury (SCI): In rat models of SCI, clemastine treatment has been shown to preserve myelin integrity, reduce axonal loss, and promote functional recovery. nih.govfrontiersin.orgnih.gov This is attributed to its ability to enhance the differentiation of OPCs and subsequent myelin wrapping. nih.govfrontiersin.org The activation of the ERK1/2 signaling pathway via muscarinic receptors in OPCs appears to be a key mechanism. frontiersin.orgnih.govfrontiersin.org
Hypoxic-Ischemic Encephalopathy (HIE): In neonatal mouse and rat models of hypoxic-ischemic brain injury, clemastine promoted OPC differentiation, enhanced myelination, and improved functional and cognitive recovery. frontiersin.orgnih.gov It was also found to reduce white matter loss. nih.govresearchgate.net In adult mice subjected to hypoxia, clemastine increased the formation of new myelin in the motor cortex and corpus callosum. frontiersin.org The neuroprotective effects in HIE are thought to be mediated, at least in part, through the MAPK/ERK pathway. nih.gov In a large animal model (ovine), clemastine administration following a global ischemic insult showed improvements in inflammatory scores, although neurodevelopmental outcomes were not significantly changed. mdpi.combohrium.com
Alzheimer's Disease (AD): In APP/PS1 transgenic mouse models of AD, clemastine has been found to reduce the generation and accumulation of amyloid-β by decreasing the levels of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). frontiersin.org It also mitigated neuroinflammation, enhanced autophagy, and rescued short-term memory deficits. frontiersin.orgresearchgate.netfrontiersin.org Furthermore, clemastine promoted myelin renewal by preventing the senescence of OPCs. frontiersin.orgfrontiersin.orgnih.gov However, one study noted that clemastine did not alter the number of amyloid-β plaques, suggesting its cognitive benefits in AD mice may primarily stem from enhanced myelin renewal. frontiersin.org
Glioblastoma: In mouse models of glioblastoma, clemastine has demonstrated anti-tumor effects. worldhealth.netnfcr.orgbiobanking.com It was shown to effectively kill glioblastoma cells, block tumor growth, and increase survival in animals bearing intracranial glioblastoma xenografts. worldhealth.netnfcr.org In some instances, administration of clemastine led to the disappearance of invasive glioma cells. nfcr.org The proposed mechanism involves the suppression of brain tumor-initiating cells (BTICs) by targeting the Emopamil (B1663351) Binding Protein (EBP), an enzyme in the cholesterol biosynthesis pathway. nih.govbiorxiv.org
Table 2: Efficacy of Clemastine in Animal Models of CNS Disorders
| Disorder | Animal Model | Key Findings | References |
|---|---|---|---|
| Spinal Cord Injury | Rat | Preserved myelin, reduced axonal loss, improved functional recovery. | frontiersin.org, nih.gov, nih.gov |
| Hypoxic-Ischemic Encephalopathy | Mouse, Rat, Sheep | Promoted OPC differentiation, enhanced myelination, improved functional recovery, reduced white matter loss. | frontiersin.org, nih.gov, researchgate.net, mdpi.com, bohrium.com |
| Alzheimer's Disease | Mouse (APP/PS1) | Reduced amyloid-β, mitigated neuroinflammation, enhanced autophagy, improved memory, promoted myelin renewal. | frontiersin.org, frontiersin.org, researchgate.net, nih.gov |
| Glioblastoma | Mouse | Killed tumor cells, blocked tumor growth, increased survival. | worldhealth.net, nfcr.org, biobanking.com |
Assessment of Antimicrobial and Anti-virulence Properties in Bacterial Models
Recent studies have explored the antimicrobial and anti-virulence properties of clemastine, particularly against Staphylococcus aureus. Clemastine has been shown to inhibit the formation of S. aureus biofilms, which are a major contributor to chronic infections and antibiotic resistance. nih.govnih.gov It also demonstrated the ability to block the hemolytic activity of S. aureus. nih.govnih.gov
The mechanism of its anti-biofilm and anti-hemolytic effects is thought to involve the targeting of the GdpP protein, a cyclic di-AMP phosphodiesterase. nih.gov Clemastine treatment led to decreased transcription of genes related to biofilm formation (fnbB, icaA, icaB) and virulence (hlg, hld, lukde, lukpvl, beta-PSM, delta-PSM, cap5A). nih.govresearchgate.net Additionally, clemastine exhibited slight bacteriostatic activity and enhanced the antibacterial effect of oxacillin (B1211168) against S. aureus. nih.govnih.gov
Structure-Activity Relationships (SAR)
The structure-activity relationship (SAR) of clemastine is primarily understood in the context of its dual antagonism of the histamine H1 receptor and the muscarinic M1 receptor. frontiersin.orgnih.gov Clemastine belongs to the ethanolamine (B43304) class of antihistamines. Its chemical structure is crucial for its ability to bind to these receptors.
While detailed SAR studies specifically for clemastine are not extensively published in the provided context, the discovery of its remyelinating properties stemmed from high-throughput screening of compounds with anti-muscarinic activity. nih.gov This suggests that the structural features responsible for its M1 receptor antagonism are key to its effects on oligodendrocyte differentiation. frontiersin.orgnih.govresearchgate.net The development of newer compounds with improved selectivity for the M1 receptor over the H1 receptor, such as PIPE-307, has been guided by the insights gained from clemastine's activity, aiming to enhance remyelinating efficacy. The anticholinergic properties against the M1 receptor are considered a critical component for its ability to induce remyelination. frontiersin.orgmedrxiv.orgjci.org
Correlation Between Chemical Structure and Receptor Binding Affinity
Clemastine is an ethanolamine derivative, a class of first-generation H1-antihistamines. drugbank.comnih.gov Its chemical structure is fundamental to its pharmacological action, characterized by a high affinity for the H1 histamine receptor. medchemexpress.com The structure consists of key pharmacophoric moieties: a lipophilic diarylmethyl group, a connecting chain with an ether linkage, and a terminal tertiary amino group incorporated into a pyrrolidine (B122466) ring. auburn.edu The two aryl rings (a phenyl group and a para-chlorophenyl group) are crucial for receptor interaction, and for optimal H1-receptor affinity, they must be able to adopt a non-coplanar conformation. gpatindia.comdamascusuniversity.edu.sy The distance between the center of this diaryl system and the basic nitrogen atom, typically 5 to 6 angstroms in H1-antagonists, serves as a critical spacer for effective binding. auburn.edu
Clemastine acts as a selective histamine H1 antagonist by competitively binding to the receptor, which blocks the action of endogenous histamine. drugbank.comnih.govmedchemexpress.com While highly potent at the H1 receptor, clemastine also exhibits significant binding affinity for other receptors, notably muscarinic acetylcholine (B1216132) receptors, which contributes to its anticholinergic effects. nih.govnih.govfrontiersin.org Furthermore, studies in non-human cell systems have shown that clemastine is a high-potency inhibitor of the human ether-à-go-go-related gene (HERG) K+ channel, with an IC50 value of 12 nM in HEK 293 cells. nih.gov This interaction is believed to occur at a high-affinity binding site within the channel's pore cavity. nih.gov
The following table summarizes the binding affinity of clemastine for various receptors in non-human systems.
Influence of Stereochemistry on Biological Activity and Selectivity
Clemastine possesses two chiral centers, one at the benzylic carbon of the diarylmethyl moiety and the other at the C-2 position of the pyrrolidine ring. auburn.edu The specific three-dimensional arrangement, or stereochemistry, of the molecule is a critical determinant of its biological activity. The pharmacologically active form of clemastine is the dextrorotatory [(+)-] isomer, which has the (R) absolute configuration at both chiral centers. nih.govauburn.edu The official IUPAC name for this active isomer is (2R)-2-{2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl}-1-methylpyrrolidine. wikipedia.orgresearchgate.net
Research on ethanolamine antihistamines has consistently shown that biological activity is highly dependent on stereochemistry, with one enantiomer typically being significantly more potent than the other. damascusuniversity.edu.sy In the case of clemastine, the antihistaminic activity resides almost exclusively in the (R,R)-stereoisomer. auburn.edu This high degree of stereoselectivity implies that the binding pocket of the H1-receptor has a specific topology that accommodates the (R,R)-configuration far more effectively than other stereoisomers. The precise orientation of the aryl rings, the ether oxygen, and the protonated nitrogen of the (R,R)-isomer allows for an optimal multi-point interaction with the receptor, leading to high-affinity binding and potent antagonist activity. auburn.edudamascusuniversity.edu.sy
Impact of Substituent Modifications on Pharmacological Profile
Modifications to the chemical structure of clemastine have been investigated to understand the contribution of each molecular component to its pharmacological profile, particularly its receptor affinity and selectivity. nih.gov These structure-activity relationship (SAR) studies reveal how altering specific substituents can modulate the drug's interaction with various receptors. gpatindia.com
One area of investigation has been the quaternary methyl group at the benzhydrol center. nih.gov The synthesis of a "nor-methyl" clemastine analogue, which lacks this methyl group, resulted in a compound with a receptor binding profile very similar to that of clemastine itself. nih.gov This suggests that this particular methyl group is not essential for the compound's broad activity across histamine and muscarinic receptors. nih.gov
A more impactful modification was the replacement of the ether linkage. nih.gov The synthesis of N-linked analogues, where the ether oxygen is replaced by a nitrogen atom, led to a significant shift in the pharmacological profile. nih.govresearchgate.net These N-linked analogues demonstrated greater selectivity. For instance, one such analogue showed effective binding primarily at the H1, M1, and M4 receptors, with a notable reduction in affinity for the M2, M3, and M5 muscarinic receptor subtypes compared to clemastine. nih.gov This indicates that the ether oxygen atom is a key determinant of clemastine's broad receptor-binding activity. nih.gov
Modifications to the aromatic rings also influence the pharmacological profile. The para-chloro substituent on one of the phenyl rings is a common feature in potent antihistamines. gpatindia.com Studies exploring hybrids of clemastine and tamoxifen (B1202) have involved modifying this substituent to assess its importance for activity. rsc.orgresearchgate.net Generally, for ethanolamine ethers, the introduction of alkyl substituents at specific positions on the aromatic rings can decrease antihistaminic activity while increasing anticholinergic activity, and vice versa, highlighting the delicate balance required for receptor selectivity. gpatindia.com
The following table compares the receptor binding selectivity of clemastine with a key modified analogue in a radioligand displacement assay.
Analytical Methodologies for Clemastine Hydrochloride Research
Spectrophotometric Techniques
Spectrophotometry offers a simple, cost-effective, and rapid approach for the determination of clemastine (B1669165). These methods are typically based on the formation of colored complexes that can be measured quantitatively.
Ion-Pair Complex Formation and Detection Principles
The fundamental principle behind the spectrophotometric analysis of clemastine involves its reaction with specific reagents to form an ion-pair complex. Clemastine, which possesses a basic nitrogen atom, can be protonated to form a cation. This cation then electrostatically interacts with an anionic dye or a complex inorganic anion to create a stable, colored ion-pair complex. The intensity of the color produced is directly proportional to the concentration of the drug and can be measured using a spectrophotometer at the wavelength of maximum absorbance (λmax).
Several reagents have been successfully used for this purpose:
Chromotrope 2R: This reagent reacts with clemastine hydrogen fumarate (B1241708) to form a reddish-orange ion-pair complex that exhibits maximum absorbance at 510 nm. researchgate.netrjpbcs.com
Eosin (B541160): In the presence of a non-ionic surfactant like methylcellulose (B11928114) and at an optimal pH of 3.7, eosin forms a binary complex with clemastine. arabjchem.org This method avoids the need for solvent extraction and the resulting complex is measured at 552 nm. arabjchem.org
Silicotungstic Acid: Clemastine reacts with silicotungstic acid to form a microcrystalline precipitate. farmaciajournal.com This ion-association complex can be dissolved in solvents like acetonitrile, and its concentration is determined by measuring its UV absorbance, which shows a maximum at 268.9 nm. farmaciajournal.com
The reaction conditions, such as pH, reagent concentration, and solvent, are optimized to achieve maximum color intensity and stability for accurate quantification. researchgate.netarabjchem.org
Application in Purity and Quantification Assays
Spectrophotometric methods based on ion-pair formation are widely applied for the quantification of clemastine in bulk drug substances and pharmaceutical dosage forms. rjpbcs.comarabjchem.org These assays are valued for their simplicity and accuracy. researchgate.netfarmaciajournal.com
Validation studies have demonstrated that these methods adhere to Beer's law over specific concentration ranges, showing good linearity with high correlation coefficients (e.g., 0.9998-0.9999). rjpbcs.comarabjchem.org Key analytical parameters such as molar absorptivity, detection limits (LOD), and quantification limits (LOQ) are established to ensure the sensitivity and reliability of the method. researchgate.netarabjchem.org For instance, a method using eosin for clemastine determination was found to be applicable over a concentration range of 1.25–11.25 µg/ml. arabjchem.org The results obtained from these spectrophotometric assays for pharmaceutical formulations have shown excellent agreement with those from more complex official methods, indicating their suitability for quality control purposes. rjpbcs.comfarmaciajournal.com
| Reagent | Principle | λmax (nm) | Linearity Range (µg/mL) | Application | Reference |
|---|---|---|---|---|---|
| Chromotrope 2R | Ion-Pair Complex Formation | 510 | 10-60 | Quantification in bulk and dosage forms | researchgate.netrjpbcs.com |
| Eosin | Binary Complex Formation (with surfactant) | 552 | 1.25-11.25 | Quantification in pure form and pharmaceutical preparations | arabjchem.org |
| Silicotungstic Acid | Ion-Association Complex Formation | 268.9 | 1.6·10⁻² - 3·10⁻² mg/mL | Assay in bulk drug | farmaciajournal.com |
Chromatographic Separation and Detection
Chromatographic techniques are indispensable for the analysis of clemastine, offering high specificity and the ability to separate the drug from its impurities, degradation products, and metabolites.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Degradation Product Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of clemastine and analyzing its degradation products. rjpdft.com Stability-indicating HPLC methods are specifically developed to separate the intact drug from any products that may form under stress conditions such as acid and base hydrolysis, oxidation, and heat. rjpdft.comrjpdft.com
A typical Reverse-Phase HPLC (RP-HPLC) method for clemastine fumarate involves a C8 or C18 column. rjpdft.comnih.gov For example, one validated method used a LiChrospher® 100 RP-C8 column with a mobile phase consisting of methanol (B129727) and water (containing 0.05% triethylamine) in a 90:10 ratio. rjpdft.comrjpdft.com The effluent is monitored using a UV detector, commonly at a wavelength of 220 nm. rjpdft.com
The retention time for clemastine under these conditions was found to be approximately 7.49 minutes. rjpdft.comrjpdft.com Such methods are validated according to International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, specificity, and robustness, ensuring their reliability for quality control in pharmaceutical manufacturing. rjpdft.comrjpdft.com The ability of HPLC to resolve clemastine from its degradation products makes it a powerful tool for stability studies. rjpdft.com
| Parameter | Description | Reference |
|---|---|---|
| Technique | Stability-Indicating RP-HPLC | rjpdft.comrjpdft.com |
| Column | LiChrospher® 100 RP-C8 (5µm, 150 x 4.6mm) | rjpdft.comrjpdft.com |
| Mobile Phase | Methanol and Water (0.05% triethylamine) (90:10) | rjpdft.comrjpdft.com |
| Flow Rate | 0.8 mL/min | rjpdft.comrjpdft.com |
| Detection | UV at 220 nm | rjpdft.com |
| Retention Time | ~7.49 min | rjpdft.comrjpdft.com |
| Linearity Range | 15-50 µg/mL | rjpdft.comrjpdft.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification in Biological Matrices
For the detection of clemastine at very low concentrations in biological fluids like plasma and urine, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govresearchgate.net This technique offers exceptional sensitivity and selectivity, making it ideal for pharmacokinetic studies and trace analysis. nih.govresearchgate.net
LC-MS/MS methods have been developed to quantify clemastine in human plasma with lower limits of quantification (LLOQ) as low as 0.01 ng/mL. nih.govresearchgate.net Sample preparation typically involves liquid-liquid extraction from the plasma, often using a deuterated form of clemastine as an internal standard to ensure accuracy. nih.gov The chromatographic separation is often performed on a C18 column, followed by detection using a triple quadrupole mass spectrometer. researchgate.netresearchgate.net
Furthermore, LC-MS/MS is a powerful tool for identifying clemastine metabolites. nih.govresearchgate.net Studies have successfully used this technique to elucidate the structure of metabolites in human urine and other biological samples. researchgate.net Identified metabolites include norclemastine, various isomers of hydroxylated clemastine, and two N-oxide metabolites. nih.gov To aid in this process, researchers have used microbial biotransformation, employing the fungus Cunninghamella elegans, which produces clemastine metabolites in high concentrations, facilitating their structural analysis by MSⁿ experiments. nih.gov
Gas Chromatography (GC) Applications in Research
Gas Chromatography (GC) has also been utilized for the determination of clemastine, particularly in earlier research. rjpbcs.comrjpdft.com One method involved GC with a specific nitrogen-phosphorus detector for the analysis of clemastine in human plasma. rjpdft.com While GC is a robust technique, its application for a thermally labile and relatively high molecular weight compound like clemastine often requires derivatization to increase volatility and thermal stability. The advent of LC-MS/MS with its high sensitivity and applicability to a wider range of compounds without derivatization has made it more prevalent in recent bioanalytical research involving clemastine. rjpdft.com Nevertheless, GC remains a valid technique mentioned in the historical analytical literature for this compound. nih.govnih.gov
Advanced Characterization Techniques
In the research and quality control of clemastine hydrochloride, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques for detailed molecular analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical method used to determine the precise structure of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and their spatial relationships. For a molecule with the structural complexity of clemastine, which contains multiple stereocenters and distinct chemical moieties, NMR is crucial for unambiguous structural confirmation. rsc.orgstanford.edu
¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information on the number of different types of hydrogen atoms in a molecule and their neighboring atoms. Key parameters from a ¹H NMR spectrum include:
Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons. For clemastine, distinct signals would be expected for the aromatic protons on the two phenyl rings (one of which is chlorinated), the protons of the pyrrolidine (B122466) ring, the methyl group on the nitrogen, the methyl group on the chiral carbon, and the methylene (B1212753) protons of the ethyl ether chain. libretexts.org
Integration: The area under each signal is proportional to the number of protons it represents, allowing for a quantitative count of protons in each unique environment. stanford.edu
Spin-Spin Coupling (J): The splitting of signals into multiplets (e.g., doublets, triplets) reveals the number of adjacent protons, which is essential for piecing together the molecular fragments. ox.ac.uk
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. ox.ac.uk This allows for a direct count of the non-equivalent carbon atoms in the molecule, which must match the known structure of clemastine (21 carbons). The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, distinguishing between aromatic, aliphatic, and ether-linked carbons. libretexts.org
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish definitive correlations between protons and carbons, confirming the connectivity and completing the structural assignment of complex molecules like clemastine. ox.ac.uk
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry (MS) is a core analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight of a compound and valuable structural information through fragmentation analysis. numberanalytics.comdanaher.com It is a highly sensitive method used for molecular weight determination, identification, and quantification of chemical substances. mtoz-biolabs.com The fundamental principle involves ionizing the sample, separating the resulting ions based on their m/z, and detecting them. danaher.commtoz-biolabs.com
For clemastine, which has a monoisotopic mass of 343.1703 g/mol , high-resolution mass spectrometry can confirm this value with high accuracy, verifying the elemental composition (C₂₁H₂₆ClNO). nih.gov
When coupled with separation techniques like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures and identifying metabolites. diva-portal.orgresearchgate.netresearchgate.net In the analysis of clemastine, Electrospray Ionization (ESI) is a common "soft" ionization technique that generates the protonated molecular ion [M+H]⁺, which would appear at an m/z of approximately 344.178. nih.govnih.gov
Further structural information is obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the masses of the resulting fragment ions are analyzed. The fragmentation pattern serves as a molecular fingerprint. For clemastine, characteristic fragments provide evidence for its structural components. nih.gov
Interactive Table: Characteristic Mass Fragments of Clemastine Below is a table of significant fragments observed in the tandem mass spectrum (MS/MS) of protonated clemastine [M+H]⁺.
| Fragment m/z | Proposed Structure / Origin | Significance |
| 344.178 | [M+H]⁺ | Protonated molecular ion of Clemastine. |
| 215.064 | [C₁₄H₁₂Cl]⁺ | Represents the chloro-substituted diphenylmethyl fragment, a key structural component. |
| 179.055 | [C₁₄H₁₁]⁺ | Loss of HCl from the diphenylmethyl fragment. |
| 130.123 | [C₈H₁₆N]⁺ | Represents the protonated 2-(2-ethyl)-1-methylpyrrolidine side chain. |
| 84.081 | [C₅H₁₀N]⁺ | A fragment of the methyl-pyrrolidine ring. |
This data is compiled from experimental results available in public mass spectral databases. nih.gov
This fragmentation data, combined with the accurate mass of the molecular ion, provides unequivocal evidence for the identity of this compound in a given sample.
Preclinical Research Models and Translational Concepts
In Vitro Cellular Models
In vitro models provide a foundational understanding of a compound's cellular and molecular mechanisms. For clemastine (B1669165), these studies have been pivotal in identifying its effects on various cell types, from neural lineage cells to immune and cancer cells.
Oligodendrocyte Progenitor Cell (OPC) Cultures and Co-culture Systems
Clemastine was identified as a potent promoter of oligodendrocyte differentiation in high-throughput screening studies. frontiersin.orgmdpi.com Research using in vitro cultures of oligodendrocyte progenitor cells (OPCs) has demonstrated that clemastine enhances their differentiation into mature, myelinating oligodendrocytes, which are responsible for forming the protective myelin sheath around nerve axons in the central nervous system. rndsystems.com This pro-myelinating effect has been validated in various preclinical models. escholarship.org
Studies have shown that clemastine's efficacy in promoting OPC differentiation is mediated through its off-target antimuscarinic effects, specifically by acting as an antagonist to the M1 muscarinic acetylcholine (B1216132) receptor (CHRM1). escholarship.orgnih.govfrontiersin.org In OPC cultures, the inhibition of CHRM1 by clemastine is a key mechanism that triggers the differentiation process. nih.govfrontiersin.org Further mechanistic work in co-culture systems has revealed that clemastine treatment can lead to the activation of the extracellular signal-regulated kinase (ERK) pathway, which promotes OPC differentiation. nih.gov Additionally, the activation of the glutathione (B108866) S-transferase 4α (Gsta4)/4-hydroxynonenal (4-HNE) pathway has been identified as another route through which clemastine promotes remyelination by oligodendrocytes. nih.govfrontiersin.org
When combined with other compounds in vitro, clemastine's effects can be enhanced. For example, in rat optic nerve-derived OPCs, combining clemastine with the Vitamin D receptor (VDR) agonist calcipotriol (B1668217) resulted in significantly higher differentiation efficacy compared to either agent alone. biorxiv.org
Table 1: Summary of Clemastine Effects on In Vitro Oligodendrocyte Progenitor Cell (OPC) Systems
| Cellular System | Key Research Finding | Implicated Mechanism | Citation |
|---|---|---|---|
| OPC Cultures | Enhances differentiation of OPCs into mature, myelin basic protein-positive oligodendrocytes. | Antagonism of M1 muscarinic acetylcholine receptor (CHRM1). | rndsystems.comnih.govfrontiersin.org |
| OPC Cultures | Promotes remyelination. | Activation of the Gsta4/4-HNE pathway. | nih.govfrontiersin.org |
| OPC Co-Culture Systems | Activates ERK signaling to promote differentiation. | Muscarinic receptor inhibition leading to ERK pathway activation. | nih.gov |
| Rat Optic Nerve-Derived OPCs | Synergistically enhances OPC differentiation when combined with VDR agonist calcipotriol. | Combined M1R antagonism and VDR agonism. | biorxiv.org |
Studies in Human Embryonic Kidney (HEK) Cells for Ion Channel Analysis
Human Embryonic Kidney (HEK) 293 cells are a standard tool for studying the effects of compounds on specific ion channels because they can be engineered to express a single type of channel. Research on clemastine has utilized HEK 293 cells stably expressing the human ether-à-go-go-related gene (HERG) K+ channel. nih.gov These channels are crucial for cardiac repolarization.
In this model, clemastine was identified as a high-potency inhibitor of the HERG channel current (IHERG). nih.gov The study, conducted at 37°C using whole-cell patch-clamp measurements, found that clemastine inhibited IHERG tails with an IC50 value of 12 nM. nih.gov The inhibitory action was shown to be contingent upon channel gating and involved a reversible -5 mV shift in the steady-state voltage-dependent activation curve, while the voltage-dependence of inactivation remained unaffected. nih.gov Further investigation using point mutations (Y652A and F656A) in the channel's S6 domain greatly reduced the inhibitory effect, suggesting that clemastine interacts with a specific high-affinity drug-binding site within the HERG channel pore cavity. nih.gov
Macrophage, Monocyte, and Lymphocyte-based Immune Response Assays
Clemastine has demonstrated significant immunomodulatory properties in various in vitro assays using immune cells. These effects appear to be distinct from its well-known antihistamine function.
Studies using murine and human macrophages and monocytes have shown that clemastine can suppress innate immune responses. nih.govresearchgate.net Specifically, it strongly reduces the production of proinflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in response to stimuli like Listeria monocytogenes or lipopolysaccharide (LPS). nih.govresearchgate.net This immune suppression is characterized by the inhibition of the mitogen-activated protein kinase-extracellular signal-regulated kinase (MAPK-ERK) signaling pathway. nih.govresearchgate.net Notably, these effects were found to be independent of the Histamine (B1213489) H1 receptor (H1R). researchgate.net
Conversely, other research has shown that clemastine can potentiate certain inflammatory pathways. In human monocyte-derived macrophages, clemastine acts as a positive allosteric modulator of the P2X7 receptor, an ATP-gated ion channel involved in inflammation. nih.gov It sensitizes the receptor to lower concentrations of ATP, augmenting ATP-induced cation entry and the release of Interleukin-1 beta (IL-1β) from LPS-primed macrophages. nih.gov Further studies confirmed that clemastine, in the presence of extracellular ATP, can activate the inflammasome and induce pyroptosis—a lytic, inflammatory form of cell death—in human macrophages. jci.orgmedrxiv.orgneurologylive.com This effect was also observed in induced pluripotent stem cell-derived human oligodendrocytes. jci.orgmedrxiv.org
Table 2: Immunomodulatory Effects of Clemastine in In Vitro Assays
| Cell Type | Assay / Endpoint | Key Research Finding | Citation |
|---|---|---|---|
| Murine/Human Macrophages & Monocytes | Cytokine Production (TNF-α, IL-6) | Strongly reduced the production of proinflammatory cytokines. | nih.govresearchgate.net |
| Murine/Human Macrophages | Signal Transduction | Inhibited the MAPK-ERK signaling pathway. | nih.govresearchgate.net |
| Human Monocyte-Derived Macrophages | P2X7 Receptor Activity | Potentiated ATP-induced cation entry and IL-1β release. | nih.gov |
| Human Macrophages | Cell Viability / Death | Activated inflammasome and induced pyroptotic cell death in the presence of ATP. | jci.orgmedrxiv.orgneurologylive.com |
Brain Tumor-Initiating Cell (BTIC) Cultures for Oncology Research
Recent research has explored the potential of clemastine in oncology, specifically targeting glioblastoma (GBM), an aggressive brain tumor. These studies utilize cultures of brain tumor-initiating cells (BTICs), also known as glioblastoma stem cells, which are believed to drive tumor progression and therapeutic resistance. researchgate.netnih.gov
Clemastine has been shown to effectively attenuate the stemness and suppress the propagation of primary BTIC cultures, particularly those bearing PDGFRA amplification, which is characteristic of the proneural (PN) GBM subtype. nih.govnih.govduke.edu The treatment of BTICs with clemastine leads to altered gene expression profiles that indicate a shift toward a more differentiated state, a finding that resonates with its known role in promoting the differentiation of normal OPCs. researchgate.netnih.govduke.edu The anti-proliferative effects of clemastine were also observed in BTIC cultures representing classical (CL) and mesenchymal (MES) GBM subtypes, suggesting its impact may be broad. biorxiv.org
Functional assays identified the Emopamil (B1663351) Binding Protein (EBP), an enzyme in the cholesterol biosynthesis pathway, as a critical pharmacological target mediating clemastine's suppressive effects on BTICs. researchgate.netnih.govduke.edu EBP was found to be essential for the propagation and maintenance of stemness in these cancer cells. researchgate.netnih.gov
Table 3: Effects of Clemastine on Brain Tumor-Initiating Cells (BTICs)
| BTIC Culture Type | Key Research Finding | Implicated Mechanism / Target | Citation |
|---|---|---|---|
| Patient-Derived, PDGFRA Amplified | Attenuated stemness and suppressed propagation. | Induction of a more differentiated state. | nih.govnih.govduke.edu |
| Patient-Derived, PDGFRA Amplified | Altered transcriptional programs from stem-like to differentiated. | Inhibition of Emopamil Binding Protein (EBP). | researchgate.netoup.com |
| Classical (EGFR+) & Mesenchymal Subtypes | Reduced cell proliferation. | Not fully specified, but suggests broad impact beyond PN subtype. | biorxiv.org |
| BTIC#102 | Suppressed proliferation and altered cell cycle. | Direct effect on cell propagation. | researchgate.net |
Bacterial Cell Lineages for Virulence Factor Studies
Beyond its effects on human cells, clemastine has been investigated for its activity against bacterial pathogens. Studies focusing on Staphylococcus aureus, a bacterium known for its virulence and multidrug resistance, have revealed that clemastine can inhibit key pathological behaviors. asm.orgnih.gov
Research demonstrated that clemastine causes a dramatic inhibition of biofilm formation in clinical S. aureus strains. asm.orgnih.gov Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics and host immune responses. Clemastine was also found to decrease the hemolytic activity of S. aureus and inhibit the release of extracellular DNA (eDNA), a critical component of the biofilm matrix. asm.orgnih.govresearchgate.net
Mechanistically, proteomics and transcriptional analysis showed that clemastine treatment downregulates genes associated with biofilm formation (e.g., fnbB, icaA, icaB) and virulence (e.g., hlg, hld). asm.orgnih.gov Whole-genome sequencing of clemastine-tolerant isolates identified mutations in the gdpP gene, which encodes a cyclic di-AMP phosphodiesterase. asm.org Subsequent molecular docking and thermal stability assays suggested a direct interaction between clemastine and the GdpP protein, pointing to GdpP as a key target for clemastine's anti-biofilm and anti-hemolysis effects in S. aureus. asm.orgnih.govnih.gov
Table 4: Effects of Clemastine on Staphylococcus aureus In Vitro
| Strain / Condition | Endpoint Measured | Key Research Finding | Citation |
|---|---|---|---|
| Clinical S. aureus strains (MRSA & MSSA) | Biofilm Formation | Dramatic inhibition of biofilm development. | asm.orgresearchgate.net |
| S. aureus | Hemolytic Activity | Decreased the ability of the bacteria to lyse red blood cells. | asm.orgnih.gov |
| S. aureus SA113 | Gene Expression | Decreased transcription of biofilm and virulence factor genes. | asm.orgnih.gov |
| S. aureus | Molecular Interaction | Identified GdpP protein as the likely molecular target. | asm.orgnih.gov |
In Vivo Animal Models of Disease and Physiological Function
The effects of clemastine observed in vitro have been extensively tested in a variety of in vivo animal models, providing crucial insights into its therapeutic potential across a range of neurological disorders.
In models of Multiple Sclerosis (MS) , such as experimental autoimmune encephalomyelitis (EAE) in rats and mice, and toxin-induced demyelination models (lysolecithin and cuprizone), clemastine has been shown to promote remyelination, prevent axonal loss, and improve functional recovery. nih.govfrontiersin.orgmednexus.org These effects are primarily attributed to its ability to enhance the differentiation of OPCs by targeting the CHRM1 receptor. nih.govfrontiersin.org
In models of Brain Injury , including neonatal hypoxia, hypoxic-ischemic brain injury, and traumatic brain injury (TBI), clemastine administration enhances oligodendroglial differentiation and myelination, leading to functional and cognitive recovery. frontiersin.orgnih.govmdpi.com In a rat model of TBI, clemastine treatment led to an increase in mature oligodendrocytes, enhanced myelination in the cortex and hippocampus, and improved performance in memory-related behavioral tests. nih.gov Similarly, in a rat model of spinal cord injury (SCI), clemastine preserved myelin integrity, enhanced OPC differentiation through the ERK1/2 pathway, and improved functional outcomes. nih.govnih.govnih.gov
Studies using transgenic mouse models of Alzheimer's Disease (AD) , such as the APP/PS1 mouse, have found that clemastine treatment can reduce the generation and accumulation of amyloid-β, mitigate neuroinflammation, and enhance autophagy by suppressing mTOR signaling. nih.govnih.gov It also prevents OPCs from entering a state of senescence, thereby facilitating myelin formation and rescuing memory deficits in these mice. nih.govfrontiersin.org
Furthermore, clemastine has shown therapeutic potential in a mouse model of glaucoma , where it attenuated optic nerve and retinal neuropathy by promoting remyelination. frontiersin.org
Table 5: Overview of Clemastine Effects in In Vivo Animal Models
| Disease Model | Animal | Key Pathological Finding | Functional Outcome | Citation |
|---|---|---|---|---|
| Multiple Sclerosis (EAE, Cuprizone (B1210641), Lysolecithin) | Mouse, Rat | Accelerated remyelination; reduced axonal loss. | Improved functional recovery. | nih.govfrontiersin.orgmednexus.org |
| Traumatic Brain Injury (TBI) | Rat | Increased mature oligodendrocytes; enhanced myelination. | Alleviated cognitive impairment. | nih.govnih.gov |
| Spinal Cord Injury (SCI) | Rat | Preserved myelin integrity; enhanced OPC differentiation. | Improved functional recovery. | nih.govnih.govnih.gov |
| Neonatal Hypoxia / Ischemia | Mouse, Rat | Promoted OPC differentiation and myelination. | Improved cognitive functional recovery. | frontiersin.orgmdpi.com |
| Alzheimer's Disease (APP/PS1) | Mouse | Decreased amyloid-β accumulation; enhanced autophagy; prevented OPC senescence. | Rescued short-term memory deficits. | nih.govnih.govfrontiersin.org |
| Glioblastoma (Mouse Glioma Model) | Mouse | Susceptible to treatment, resonating with in vitro findings. | Suppressed tumor progression. | nih.govduke.edu |
Models of Demyelinating Disorders (e.g., Multiple Sclerosis models)
Clemastine has been extensively studied in various preclinical models of demyelinating disorders, primarily those mimicking multiple sclerosis (MS). These models are crucial for understanding the potential of clemastine to promote remyelination, the process of rebuilding the protective myelin sheath around nerve fibers that is damaged in diseases like MS.
Commonly used animal models include the experimental autoimmune encephalomyelitis (EAE) model and toxin-induced demyelination models. frontiersin.orgnih.gov The EAE model involves immunizing animals to induce an autoimmune response against myelin, leading to inflammation and demyelination that mirrors aspects of MS. nih.govfrontiersin.org Toxin-induced models, such as those using lysophosphatidylcholine (B164491) (LPC) or cuprizone, create focal areas of demyelination, allowing for the specific study of the remyelination process. nih.govfrontiersin.org
In the EAE mouse model, clemastine treatment has been shown to improve clinical scores, enhance remyelination, and prevent axonal loss. frontiersin.orgfrontiersin.orgelifesciences.org It is believed to achieve this by targeting the M1 muscarinic acetylcholine receptor (CHRM1) on oligodendrocyte precursor cells (OPCs), which are the cells responsible for forming new myelin. frontiersin.org By acting on CHRM1, clemastine promotes the differentiation of these OPCs into mature, myelin-producing oligodendrocytes. frontiersin.org Studies have also indicated that clemastine can preserve the intensity of myelin staining and prevent the loss of nerve fibers in the spinal cords of EAE mice. elifesciences.org Furthermore, research in a rat model of EAE suggests that clemastine may protect against neuroinflammation and demyelination by influencing specific signaling pathways like the p38 MAPK/NLRP3 and Nrf2/HO-1/NLRP3/caspase-1/IL-1β pathways. frontiersin.org
In toxin-induced demyelination models, such as the LPC-induced model, clemastine has also demonstrated the ability to promote remyelination. nih.govfrontiersin.org Similarly, in the cuprizone-induced demyelination model, clemastine has been found to enhance remyelination in various brain regions, including the corpus callosum, cerebral cortex, and hippocampus. frontiersin.org Another pathway implicated in clemastine's effects is the activation of glutathione S-transferase 4α (Gsta4), which helps protect oligodendrocytes and enhance myelination. frontiersin.orgfrontiersin.org
Table 1: Clemastine in Preclinical Models of Demyelinating Disorders
| Model | Key Findings | References |
|---|---|---|
| Experimental Autoimmune Encephalomyelitis (EAE) | Improved clinical scores, enhanced remyelination, prevented axonal loss, targeted CHRM1 on OPCs to promote differentiation. | frontiersin.orgfrontiersin.orgelifesciences.org |
| Lysophosphatidylcholine (LPC)-induced Demyelination | Promoted remyelination. | nih.govfrontiersin.org |
| Cuprizone-induced Demyelination | Enhanced remyelination in the corpus callosum, cerebral cortex, and hippocampus. | frontiersin.org |
Models of Neurodegenerative Conditions (e.g., ALS, Alzheimer's Disease)
The potential neuroprotective effects of clemastine have also been investigated in preclinical models of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's Disease (AD).
In the context of ALS, the SOD1G93A transgenic mouse model, which overexpresses a mutated human SOD1 gene found in some forms of familial ALS, is widely used. frontiersin.org Chronic administration of clemastine in these mice has been shown to reduce microgliosis (an inflammatory response in the brain), modulate inflammatory genes, and enhance the survival of motor neurons. frontiersin.orgnih.govresearchgate.net In vitro studies using cells from these mice have further shown that clemastine can reduce the activation of microglia and inhibit pro-inflammatory reactions. frontiersin.org However, the effects of clemastine in this model appear to be dependent on the duration of treatment. Short-term treatment has been associated with delayed disease onset and prolonged survival, potentially by stimulating autophagy through the mTOR signaling pathway. frontiersin.orgnih.gov In contrast, long-term treatment did not show the same benefits and even led to increased microgliosis in later stages of the disease. frontiersin.orgnih.gov
For Alzheimer's Disease, animal models often involve transgenic mice that develop amyloid-beta plaques and tau protein tangles, hallmark pathologies of the disease. frontiersin.org In the APP/PS1 transgenic mouse model, chronic oral treatment with clemastine has been found to reduce the generation and accumulation of amyloid-beta, mitigate neuroinflammation, and improve cognitive deficits. frontiersin.orgnih.gov The proposed mechanism for these effects is the enhancement of autophagy, a cellular cleaning process, through the suppression of mTOR signaling. frontiersin.orgnih.gov Furthermore, clemastine has been shown to prevent oligodendrocyte precursor cells (OPCs) from entering a state of cellular senescence, thereby facilitating myelin formation in AD mouse models. frontiersin.orgfrontiersin.org This suggests that clemastine may have a dual benefit in AD by both reducing plaque pathology and promoting myelin repair. frontiersin.orgresearchgate.net
Table 2: Clemastine in Preclinical Models of Neurodegenerative Conditions
| Disease Model | Animal Model | Key Findings | References |
|---|---|---|---|
| Amyotrophic Lateral Sclerosis (ALS) | SOD1G93A mice | Reduced microgliosis, modulated inflammatory genes, enhanced motor neuron survival (short-term treatment). | frontiersin.orgnih.govresearchgate.netnih.gov |
| Alzheimer's Disease (AD) | APP/PS1 transgenic mice | Reduced amyloid-beta load, mitigated neuroinflammation, improved cognitive deficits, enhanced autophagy, prevented OPC senescence. | frontiersin.orgnih.govfrontiersin.orgresearchgate.net |
Models of Brain and Spinal Cord Injury (e.g., Hypoxic-Ischemic Encephalopathy, Spinal Cord Injury)
Clemastine's potential to promote white matter repair has led to its investigation in various models of acute brain and spinal cord injury. frontiersin.org These injuries often result in damage to oligodendrocytes and subsequent demyelination. frontiersin.org
In models of hypoxic-ischemic encephalopathy (HIE), which involves a lack of oxygen and blood flow to the brain, clemastine has shown promise. nih.govresearchgate.net In a rat model of neonatal HIE, clemastine treatment led to a significant reduction in white matter loss and an increase in the number of oligodendrocyte lineage cells. nih.gov The MAPK/ERK pathway has been identified as a potential mechanism underlying these neuroprotective effects. nih.gov Similarly, in murine models of neonatal hypoxic brain injury, clemastine has been demonstrated to dramatically promote the differentiation of oligodendrocyte precursor cells (OPCs), enhance myelination, and improve functional recovery. oup.comnih.govnih.gov This effect is believed to be specific to oligodendroglial cells and mediated through the M1 muscarinic receptor on OPCs. oup.comnih.govnih.gov Studies in a large animal model of neonatal HIE using near-term lambs also suggested that clemastine may modify the immune response and inflammation following the injury. mdpi.combohrium.com
In the context of spinal cord injury (SCI), another condition characterized by white matter damage, clemastine has shown beneficial effects in rat models. frontiersin.orgnih.gov Treatment with clemastine has been found to preserve myelin integrity and improve functional recovery after SCI. frontiersin.orgfrontiersin.org The mechanisms appear to involve the enhancement of OPC differentiation and myelin wrapping, potentially through the activation of the ERK1/2 signaling pathway via the CHRM1 receptor in OPCs. frontiersin.orgfrontiersin.org By promoting remyelination, clemastine may help to prevent neuronal and skeletal muscle loss that often occurs following a spinal cord injury. nih.govnih.govresearchgate.net
Table 3: Clemastine in Preclinical Models of Brain and Spinal Cord Injury
| Injury Model | Animal Model | Key Findings | References |
|---|---|---|---|
| Hypoxic-Ischemic Encephalopathy (HIE) | Rat, Mouse, Lamb | Reduced white matter loss, increased oligodendrocyte numbers, promoted OPC differentiation and myelination, improved functional recovery. | nih.govresearchgate.netoup.comnih.govnih.govmdpi.combohrium.com |
| Spinal Cord Injury (SCI) | Rat | Preserved myelin integrity, improved functional recovery, enhanced OPC differentiation and myelin wrapping. | frontiersin.orgfrontiersin.orgnih.govnih.govresearchgate.net |
Models of Neurodevelopmental Deficits
The role of clemastine in the context of neurodevelopmental disorders is an emerging area of research, with studies exploring its effects in models where myelination processes are disrupted.
One such model is the mouse model for Pitt-Hopkins syndrome (PTHS), an autism spectrum disorder caused by mutations in the TCF4 gene, which leads to a reduction in oligodendrocytes and myelination. biorxiv.orgresearchgate.net In this model, clemastine treatment has been shown to normalize the density of both oligodendrocyte precursor cells (OPCs) and mature oligodendrocytes in the cortex. frontiersin.orgbiorxiv.orgresearchgate.net Furthermore, it appeared to increase the number of axons undergoing myelination. biorxiv.orgresearchgate.net Importantly, these cellular changes were accompanied by functional improvements in electrophysiology and behavior, providing preclinical evidence that promoting remyelination could be beneficial for PTHS and potentially other neurodevelopmental disorders with similar myelination deficits. frontiersin.orgbiorxiv.orgresearchgate.net
However, the impact of clemastine on the developing brain appears to be complex. frontiersin.org One study found that treating healthy mice with clemastine during a critical period of myelin development led to an increase in oligodendrocyte differentiation but paradoxically resulted in a decrease in the conduction velocity of myelinated fibers. frontiersin.orgbiorxiv.orgnih.govnih.gov This was associated with a reduction in the number of myelinated axons and nodes of Ranvier. biorxiv.orgnih.govnih.gov The researchers suggested that this unexpected outcome might be related to clemastine's effects on microglia, another type of cell in the brain that plays a role in myelination. biorxiv.orgnih.govnih.gov These findings suggest that while clemastine may be beneficial in protecting the developing brain from damage, its effects on normal neural development require further investigation. frontiersin.org
Animal Models of Psychiatric Disorders
The link between white matter abnormalities and psychiatric disorders has prompted research into the potential therapeutic effects of clemastine in animal models of these conditions.
In a mouse model of schizophrenia using cuprizone to induce demyelination, which also causes schizophrenia-like behavioral changes, clemastine treatment enhanced myelin repair. nih.gov This was accompanied by an increase in mature oligodendrocytes and myelin basic protein. nih.gov Crucially, the clemastine treatment rescued the observed schizophrenia-like behaviors. nih.gov
Research using a social isolation model in adult mice, which impairs myelination in the prefrontal cortex, found that clemastine rescued the associated behavioral changes. frontiersin.org Another study showed that clemastine ameliorated depressive-like behavior induced by social defeat stress in adolescent mice. frontiersin.org Furthermore, in a chronic unpredictable mild stress (CUMS) model of depression, clemastine was found to alleviate depressive-like behaviors by reversing the imbalance of pro-inflammatory microglia in the hippocampus. frontiersin.org This anti-inflammatory effect appeared to be independent of the histamine H1 receptor and may involve the modulation of purinergic receptor P2X7R, a key player in neuroinflammation. frontiersin.org Clemastine has also been shown to enhance oligodendrocyte differentiation by influencing epigenetic modifications, which in turn reversed depressive-like social behavior in a stress model. nih.gov
Table 4: Clemastine in Preclinical Models of Psychiatric Disorders
| Disorder Model | Animal Model | Key Findings | References |
|---|---|---|---|
| Schizophrenia | Cuprizone-induced demyelination | Enhanced myelin repair, increased mature oligodendrocytes, rescued schizophrenia-like behaviors. | nih.gov |
| Depression/Stress | Social isolation, Social defeat stress, Chronic unpredictable mild stress (CUMS) | Rescued behavioral changes, ameliorated depressive-like behavior, reversed pro-inflammatory microglia imbalance. | frontiersin.orgfrontiersin.orgfrontiersin.orgnih.gov |
Models of Glioblastoma and Tumor Stemness
Recent research has explored the potential of repurposing clemastine to target glioblastoma (GBM), an aggressive form of brain cancer, by focusing on the concept of tumor stemness. Glioblastoma stem cells (GSCs), or brain tumor-initiating cells (BTICs), are thought to drive tumor progression and resistance to treatment. nih.govnih.gov The hypothesis is that inducing the differentiation of these stem-like cells could diminish their malignant properties. nih.govnih.gov
In preclinical studies using primary BTIC cultures, particularly those with PDGFRA amplification (a characteristic of the proneural subtype of GBM), clemastine has been shown to effectively attenuate their stemness and suppress their propagation. nih.govduke.edumdpi.com These effects were associated with changes in gene expression that indicated a shift towards a more differentiated state, which aligns with clemastine's known role in promoting the differentiation of normal oligodendrocyte progenitor cells (OPCs). nih.govduke.edubiorxiv.org
Functional assays have identified the Emopamil Binding Protein (EBP), an enzyme involved in the cholesterol biosynthesis pathway, as a key target that mediates the suppressive effects of clemastine on BTICs. nih.govduke.edu EBP was found to be essential for the propagation of these tumor-initiating cells. nih.govnih.govduke.edu
Furthermore, in a neural stem cell-derived mouse glioma model that predominantly exhibits proneural features, clemastine treatment was also found to be effective. nih.govduke.edu These findings suggest that non-oncology drugs like clemastine, which promote differentiation, could be repurposed to target the stemness of glioblastoma cells and potentially aid in their treatment. nih.govnih.govduke.edu
Animal Models of Allergic Sensitization and Immune Response Modulation
While primarily investigated for its effects on the central nervous system, clemastine's original use as an antihistamine provides a basis for its study in models of allergic sensitization and immune modulation. As a first-generation H1 receptor antagonist, clemastine is known to cross the blood-brain barrier, but it also has effects on the peripheral immune system. nih.govmdpi.com
In the context of neuroinflammatory conditions like the EAE model of multiple sclerosis, while clemastine's primary beneficial effect is considered to be the promotion of remyelination, it may also modulate the immune response. elifesciences.org However, one study in the EAE model did not find a significant difference in the infiltration of T-cells or microglia/macrophages into demyelinated lesions after clemastine treatment, suggesting its main mechanism of action in this context is not the suppression of cellular infiltration. elifesciences.org
Other research has pointed to clemastine's immune-suppressive properties. For instance, clemastine has been shown to inhibit the lipopolysaccharide (LPS)-dependent activation of macrophages, an effect that was found to be independent of the H1 receptor. frontiersin.org In the SOD1G93A mouse model of ALS, clemastine was observed to reduce microgliosis and modulate inflammation-related genes. nih.govfrontiersin.org Furthermore, in a large animal model of neonatal hypoxic-ischemic encephalopathy, clemastine treatment was associated with attenuated systemic inflammatory response indices, suggesting it may contribute to modifying the immune cell response and inflammation following injury. mdpi.com
Mechanistic Insights from Preclinical Efficacy Studies
Preclinical studies, particularly in rat models of spinal cord injury (SCI), have demonstrated that clemastine can preserve myelin integrity, reduce the loss of axons, and promote functional recovery. nih.govnih.gov In these models, demyelination is a key feature of the secondary injury phase that contributes to axonal degeneration. nih.gov Clemastine treatment was shown to counteract this process. nih.gov
Table 2: Clemastine's Effect on Functional Recovery in a Rat Spinal Cord Injury Model
| Assessment Method | Finding in Clemastine-Treated Group | Implication | Citation |
|---|---|---|---|
| Basso, Beattie, and Bresnahan (BBB) Score | Significantly improved scores | Enhanced motor function recovery | nih.gov |
| Sloping Board Test | Improved performance | Better limb strength and coordination | nih.gov |
| Grid Walking Test | Fewer footfalls | Improved sensorimotor function | nih.gov |
| Myelin Integrity (TEM & Immunofluorescence) | Preserved myelin sheaths | Reduced demyelination and axonal loss | nih.govnih.gov |
| Motor Evoked Potentials (MEPs) | Trend of reduced latency | Promotes integrity of conduction pathways | nih.gov |
In a mouse model of ocular hypertension-induced glaucoma, clemastine treatment was found to attenuate damage to the optic nerve and retina. researchgate.netbohrium.comnih.gov This neuroprotective effect was achieved by promoting the differentiation of oligodendrocyte precursor cells (OPCs) and enhancing remyelination of the optic nerve. researchgate.netbohrium.comnih.gov The study demonstrated that in this glaucoma model, defects in the optic nerve and oligodendroglial lineage cells occurred before significant damage to the retina and degeneration of retinal ganglion cells (RGCs). researchgate.netbohrium.com
Treatment with clemastine led to an increase in the number of mature oligodendrocytes and improved myelin integrity in the optic nerve. bohrium.com This remyelination-oriented therapy resulted in improved function of the optic nerve and retina, even without a reduction in intraocular pressure, which is a primary risk factor for glaucoma. researchgate.netbohrium.com These findings suggest that enhancing remyelination is a potential therapeutic strategy for demyelination-associated glaucoma and other optic neuropathies. researchgate.netbohrium.comfrontiersin.org
Table 3: Clemastine's Effect in a Mouse Model of Glaucoma
| Parameter | Observation in Clemastine-Treated Group | Mechanism | Citation |
|---|---|---|---|
| Optic Nerve Damage | Attenuated | Enhanced remyelination | researchgate.netbohrium.comnih.gov |
| Retina Damage | Attenuated | Enhanced remyelination | researchgate.netbohrium.comnih.gov |
| Oligodendrocyte Precursor Cells (OPCs) | Promoted differentiation into mature oligodendrocytes | - | researchgate.netbohrium.com |
| Myelination | Increased number of oligodendrocytes and remyelination | Promotion of OPC differentiation | bohrium.com |
| Visual Function | Improved optic nerve and retina function | Attenuation of neuropathology | bohrium.com |
Clemastine has demonstrated a consistent ability to improve white matter integrity across various preclinical models of neurological injury. frontiersin.org In a mouse model of chemotherapy-induced cognitive impairment, clemastine treatment significantly ameliorated white matter injury. nih.gov This was associated with enhanced myelination, promotion of oligodendrocyte precursor cell differentiation, and increased levels of neurofilament 200 protein in the corpus callosum and hippocampus, ultimately leading to rescued cognitive function. nih.gov
Similarly, in models of hypoxic brain injury, such as those mimicking preterm white matter injury or stroke, clemastine treatment preserved white matter integrity and promoted functional recovery. frontiersin.orgbiorxiv.org Studies using a chronic hypoxia model in neonatal mice identified that clemastine could rescue hypoxia-induced hypomyelination. biorxiv.orgnih.gov Ultrastructural analysis confirmed that clemastine increases myelin thickness, as evidenced by a decreased g-ratio (the ratio of the axon diameter to the total fiber diameter). biorxiv.org
Table 4: Effects of Clemastine on White Matter Integrity in Preclinical Models
| Model | Key Findings | Mechanism/Outcome | Citation |
|---|---|---|---|
| Chemotherapy-Induced Cognitive Impairment (Mouse) | Ameliorated white matter injury; increased neurofilament 200 protein | Enhanced myelination and OPC differentiation; rescued cognitive function | nih.gov |
| Preterm White Matter Injury (Hypoxia, Mouse) | Rescued hypoxia-induced hypomyelination; restored myelin thickness (decreased g-ratio) | Promotes OPC differentiation into mature, myelinating oligodendrocytes | biorxiv.orgnih.gov |
| Stroke (MCAO, Mouse) | Preserved white matter integrity; promoted neuronal survival | Accelerated functional recovery | frontiersin.org |
| Neonatal Hypoxic Brain Injury (Mouse) | Enhanced myelination | Improved motor coordination | frontiersin.org |
In the context of oncology, preclinical research has focused on clemastine's effects on glioblastoma (GBM), a highly aggressive brain tumor. biorxiv.orgmdpi.com Studies have shown that clemastine can effectively attenuate the "stemness" and suppress the propagation of primary brain tumor-initiating cells (BTICs), which are thought to drive tumor progression and resistance to therapy. biorxiv.orgmdpi.comnih.gov This effect was particularly noted in BTIC cultures that have an amplification of the PDGFRA gene, a characteristic of the proneural subtype of GBM. biorxiv.orgmdpi.com
The anti-tumorigenic effects of clemastine are accompanied by changes in gene expression that indicate a more differentiated state in the tumor cells, which aligns with clemastine's known role in promoting the differentiation of normal OPCs. biorxiv.orgmdpi.com Mechanistic studies identified the Emopamil Binding Protein (EBP), an enzyme in the cholesterol biosynthesis pathway, as an essential protein for maintaining BTIC proliferation and stemness, and as a pharmacological target of clemastine. biorxiv.orgmdpi.comnih.gov In a mouse glioma model, clemastine treatment suppressed in vivo tumorigenicity. biorxiv.org Furthermore, other research suggests that clemastine can induce lysosomal membrane permeabilization in glioma cells, leading to cell death and preventing invasion in preclinical models. embopress.org
Table 5: Effects of Clemastine on Glioblastoma (GBM) Models
| Model System | Key Finding | Associated Mechanism | Citation |
|---|---|---|---|
| Patient-Derived BTIC Cultures (PDGFRA+) | Attenuated stemness and suppressed propagation | Promoted differentiation; altered gene expression profiles | biorxiv.orgmdpi.com |
| Patient-Derived BTIC Cultures | Identified Emopamil Binding Protein (EBP) as essential for BTIC propagation | EBP is a pharmacological target of clemastine mediating its suppressive effects | mdpi.comnih.gov |
| Mouse Glioma Model | Suppressed in vivo tumorigenicity | Attenuation of stemness/plasticity of GBM cells | biorxiv.orgmdpi.com |
| Patient-Derived Glioblastomas (in mice) | Induced lysosomal membrane permeabilization in the tumor; prevented invasion | Eradicated invasive glioma cells | embopress.org |
Future Research Trajectories and Unexplored Avenues for Clemastine Hydrochloride
Elucidation of Specific Receptor Subtype Contributions to Novel Actions
Clemastine's therapeutic effects extend beyond its well-known antihistamine function, pointing to a more complex interaction with various receptor systems. While its action on the histamine (B1213489) H1 receptor is established, evidence indicates that its influence on muscarinic acetylcholine (B1216132) receptors (mAChRs) is crucial for some of its novel applications. mdpi.comnih.gov
Accumulating data show that clemastine (B1669165) interacts with multiple muscarinic receptor subtypes, from M1R to M5R. nih.gov The antagonism of the M1R subtype, in particular, has been linked to enhanced myelination. nih.gov However, it remains unclear if clemastine's beneficial effects in conditions like spinal cord injury are solely dependent on M1R. nih.gov The broad expression of mAChRs in the central nervous system (CNS) and their role in various neurological processes make them a critical area of study for understanding clemastine's full therapeutic potential. mdpi.comnih.gov
Future research will need to dissect the specific contributions of each histamine and muscarinic receptor subtype to clemastine's observed effects. This will involve targeted studies to understand how interactions with each receptor subtype influence outcomes in different disease models. For instance, in a mouse model of Leishmania amazonensis infection, an analogue of clemastine, (R,R)-35, exhibited a broad binding profile similar to clemastine itself, while another analogue, 38l, showed greater selectivity, primarily binding to H1, M1, and M4 receptors. nih.gov Such studies are vital for developing more targeted therapies with improved efficacy and reduced side effects.
Investigation of Long-Term Immunomodulatory Consequences and Regulatory Mechanisms
Clemastine has demonstrated significant immunomodulatory properties that are independent of its antihistamine activity. researchgate.netresearchgate.netnih.gov These effects, which include the suppression of pro-inflammatory cytokines, present both therapeutic opportunities and potential risks that require thorough long-term investigation.
Studies have shown that clemastine can reduce the production of key inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.netnih.gov This immunosuppressive action is mediated through the inhibition of the mitogen-activated protein kinase-extracellular signal-regulated kinase (MAPK-ERK) signaling pathway. nih.gov This mechanism has been observed in various contexts, including in response to bacterial infections like Listeria monocytogenes and in models of sepsis. researchgate.netnih.gov Notably, these immunosuppressive effects were found to be independent of the histamine H1 receptor, as they were also observed in H1R-deficient mice. researchgate.netnih.gov
The long-term consequences of this immune suppression are not yet fully understood. While it could be beneficial in inflammatory and autoimmune conditions, it might also increase susceptibility to infections. researchgate.net For example, one study noted that clemastine treatment increased the susceptibility of mice to Listeria monocytogenes infection. researchgate.net Therefore, future research must focus on the long-term effects of clemastine on the immune system, including its impact on adaptive immunity and the body's ability to mount effective responses to pathogens. researchgate.net Understanding the precise regulatory mechanisms governing clemastine's immunomodulatory effects will be crucial for its safe and effective application in chronic diseases.
Deeper Understanding of Complex Molecular Interactions and Off-Target Effects
The therapeutic and adverse effects of clemastine are a result of its interactions with a multitude of molecular targets, extending beyond its primary receptor binding profile. A comprehensive understanding of these complex interactions and off-target effects is essential for predicting its clinical utility and potential toxicities.
Clemastine is known to be a selective histamine H1 antagonist, which blocks the action of endogenous histamine, providing relief from allergic symptoms. drugbank.comwikipedia.org However, its pharmacological profile is much broader. It also exhibits anticholinergic and sedative effects. drugbank.comnih.gov Furthermore, research has identified off-target activities that could be therapeutically relevant or contribute to adverse events. For instance, clemastine has been shown to act as a functional inhibitor of acid sphingomyelinase (FIASMA). wikipedia.org
Recent studies have highlighted a significant off-target effect related to the purinergic P2X7 receptor. medrxiv.org Clemastine was found to potentiate ATP binding to this receptor, leading to the activation of the inflammasome and a form of inflammatory cell death called pyroptosis in macrophages. medrxiv.org This effect was observed to be toxic in the context of progressive multiple sclerosis, leading to an acceleration of disability in some patients. medrxiv.org This underscores the critical need to investigate all potential molecular interactions of clemastine, especially when considering its use for new indications. The drug's interactions with various other proteins, such as its ability to inhibit the GdpP protein in Staphylococcus aureus, which affects biofilm formation, further illustrate its polypharmacology.
| Primary Target | Known Off-Targets | Associated Effects |
|---|---|---|
| Histamine H1 Receptor | Muscarinic Acetylcholine Receptors (M1-M5) | Antihistaminic, Sedative, Anticholinergic, Remyelination |
| Acid Sphingomyelinase (FIASMA) | Functional Inhibition | |
| Purinergic P2X7 Receptor | Potentiation of ATP binding, Inflammasome activation, Pyroptosis | |
| GdpP protein (S. aureus) | Inhibition of biofilm formation |
Development of Novel Analogues with Enhanced Selectivity for Specific Targets
The multifaceted pharmacological profile of clemastine, while offering therapeutic potential in various diseases, also presents challenges due to off-target effects. The development of novel analogues with enhanced selectivity for specific molecular targets is a promising strategy to harness its beneficial properties while minimizing undesirable side effects.
The synthesis of clemastine is complex, which has historically challenged the rapid development of new derivatives for structure-activity relationship (SAR) studies. researchgate.net However, recent advancements have enabled the creation of simpler, more accessible analogues. nih.govrsc.org These efforts are crucial for optimizing the drug's therapeutic window.
For example, in the context of leishmaniasis, researchers have developed N-linked analogues of clemastine that are easier to synthesize. nih.govrsc.org One such analogue, 38l, demonstrated enhanced selectivity for H1, M1, and M4 receptors compared to the parent compound, while retaining antileishmanial activity and exhibiting lower host cell toxicity. nih.govresearchgate.net Another approach has been the creation of hybrid molecules that combine the structural features of clemastine and tamoxifen (B1202), another compound with known antileishmanial activity. rsc.org These hybrids have shown promising activity against different Leishmania species. rsc.org Future work in this area will focus on further refining these analogues to improve their activity and selectivity, as well as addressing challenges related to their delivery in the body. nih.gov
| Analogue | Key Structural Modification | Observed Advantage | Reference |
|---|---|---|---|
| (R,R)-35 | Simple nor-methyl analogue | Similar broad binding profile to clemastine | nih.gov |
| 38l | N-linked analogue | Greater selectivity for H1, M1, and M4 receptors; lower host cell toxicity | nih.govresearchgate.net |
| Clemastine/tamoxifen hybrids | Combined structural features of clemastine and tamoxifen | Promising antileishmanial activity | rsc.org |
Integration of Multi-Omics Approaches to Map Cellular Pathways
To fully comprehend the diverse biological effects of clemastine, a systems-level approach is necessary. The integration of multiple "omics" disciplines—such as proteomics (the study of proteins) and metabolomics (the study of metabolites)—can provide a comprehensive map of the cellular pathways modulated by the drug. mdpi.com
Multi-omics strategies allow for a more holistic view of a drug's mechanism of action by combining different layers of biological information. mdpi.commit.edu For instance, combining proteomics and metabolomics data can reveal alterations in metabolic pathways that are linked to a particular disease state or drug response. mdpi.com This is particularly relevant for a drug like clemastine, which has been shown to have unexpected effects on cellular metabolism and other pathways.
In the context of leishmaniasis research, a multi-omics approach combining genomics, proteomics, metabolomics, and lipidomics was used to study the effects of clemastine fumarate (B1241708) on Leishmania mexicana. acs.orgresearchgate.net While these studies confirmed that clemastine inhibits the target enzyme inositol (B14025) phosphorylceramide synthase (IPCS) and causes related metabolic disturbances, they also revealed unexpected effects beyond sphingolipid metabolism, suggesting that its primary target may lie elsewhere. acs.orgresearchgate.net Similarly, proteomic analysis of Staphylococcus aureus treated with clemastine revealed significant changes in proteins related to biofilm formation, virulence, and stress response. Future research employing these integrative approaches will be invaluable for identifying novel drug targets, understanding mechanisms of drug resistance, and discovering new therapeutic applications for clemastine. mdpi.com
Advanced Computational Modeling and In Silico Drug Design for Clemastine Derivatives
Computational modeling and in silico drug design are powerful tools that can accelerate the discovery and optimization of novel clemastine derivatives. core.ac.ukdokumen.pub These methods allow researchers to predict how new molecules will interact with their biological targets, helping to prioritize the synthesis of the most promising candidates.
In silico techniques, such as molecular docking and molecular dynamics simulations, can provide insights into the binding modes and affinities of drug candidates with their target proteins. nih.govresearchgate.net This information is crucial for designing derivatives with improved potency and selectivity. For example, molecular docking studies have been used to predict the interaction between clemastine and the GdpP protein of S. aureus, revealing key hydrogen bonds and hydrophobic interactions.
These computational approaches are not limited to studying known targets. They can also be used in drug repurposing efforts to identify new potential applications for existing drugs by screening them against large databases of biological targets. oncotarget.com For clemastine, in silico methods can be employed to design analogues with enhanced selectivity for specific muscarinic or histamine receptor subtypes, or to minimize interactions with off-target proteins like the P2X7 receptor. medrxiv.org By simulating the behavior of these new derivatives before they are synthesized, researchers can significantly streamline the drug development process, making it more efficient and cost-effective. core.ac.uk
Exploration of Combinatorial Therapeutic Approaches in Preclinical Contexts
Given the complex nature of many diseases, combination therapies that target multiple pathways simultaneously are often more effective than single-agent treatments. Exploring the use of clemastine in combination with other therapeutic agents in preclinical models is a promising avenue for future research.
The rationale for combination therapy is to achieve synergistic effects, where the combined effect of the drugs is greater than the sum of their individual effects. This can lead to improved efficacy, reduced dosages, and potentially a lower risk of drug resistance.
Several preclinical studies have already suggested the potential benefits of combining clemastine with other treatments. For instance, in a mouse model of lysolecithin-induced demyelination, the combination of exercise and clemastine resulted in an additive enhancement of remyelination. frontiersin.org In the context of cancer, while clemastine did not synergistically enhance the cytotoxicity of cisplatin (B142131) in resistant cells, the combination was effective in killing a mixed population of sensitive and resistant cells. nih.gov Furthermore, studies in chronic lymphocytic leukemia have suggested that clemastine could be used in combination with drugs like ibrutinib. mdpi.com
Future preclinical research should systematically evaluate various combinatorial approaches. This could involve pairing clemastine with other immunomodulatory drugs, neuroprotective agents, or standard-of-care treatments for various diseases. For example, in amyotrophic lateral sclerosis (ALS), a combination therapy approach targeting both inflammation and remyelination has been proposed. researchgate.net Such studies will be essential for identifying the most effective therapeutic combinations and advancing them into clinical trials.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing clemastine hydrochloride in academic research?
- Methodological Answer :
- Synthesis : this compound synthesis typically involves reductive amination of precursors (e.g., diphenylmethane derivatives) followed by salt formation with hydrochloric acid. Ensure stoichiometric control to minimize byproducts .
- Characterization : Use NMR (¹H, ¹³C) to confirm structural integrity, HPLC for purity (>98% by area normalization), and mass spectrometry for molecular weight validation. For novel derivatives, elemental analysis is required .
- Reproducibility : Document solvent ratios, reaction temperatures, and purification steps (e.g., recrystallization solvents) in detail. Cross-reference with established literature for validation .
Q. How can researchers validate the histamine H1 receptor antagonism of this compound in vitro and in vivo?
- Methodological Answer :
- In vitro : Use competitive binding assays with radiolabeled H1 ligands (e.g., [³H]pyrilamine) in transfected HEK293 cells. Calculate IC₅₀ values and compare to reference antagonists (e.g., diphenhydramine) .
- In vivo : Employ histamine-induced vascular permeability models in rodents. Measure edema inhibition (%) and correlate with plasma drug levels via LC-MS/MS .
- Controls : Include vehicle controls and positive controls (e.g., cetirizine) to confirm assay specificity .
Advanced Research Questions
Q. How should researchers address contradictions in this compound’s efficacy across different experimental models (e.g., neuroinflammation vs. allergic response)?
- Methodological Answer :
- Hypothesis Testing : Compare dose-response curves in distinct models (e.g., EAE for neuroinflammation vs. ovalbumin-challenged asthma models). Assess tissue-specific pharmacokinetics using microdialysis .
- Data Reconciliation : Use meta-analysis to identify confounding variables (e.g., blood-brain barrier penetration differences, metabolite activity). Validate via knockout models (e.g., H1 receptor-deficient mice) .
- Statistical Frameworks : Apply multivariate regression to isolate model-specific variables (e.g., immune cell infiltration levels) .
Q. What advanced methodologies are recommended for studying this compound’s pharmacokinetics in disease-specific contexts (e.g., neurodegenerative disorders)?
- Methodological Answer :
- Tracer Studies : Use isotopically labeled clemastine (e.g., ¹⁴C) to track absorption/distribution in transgenic Alzheimer’s models. Combine with PET imaging for real-time CNS uptake analysis .
- Metabolomics : Profile major metabolites (e.g., clemastine-N-oxide) via high-resolution mass spectrometry. Correlate metabolite concentrations with therapeutic outcomes .
- Disease Modulation : Co-administer with BBB permeabilizers (e.g., mannitol) to assess enhanced efficacy in neuroprotection assays .
Q. How can researchers design experiments to evaluate this compound’s potential in remyelination therapies?
- Methodological Answer :
- Model Selection : Use lysolecithin-induced demyelination in rodents or cuprizone-induced oligodendrocyte apoptosis. Quantify remyelination via electron microscopy or myelin basic protein (MBP) immunohistochemistry .
- Mechanistic Probes : Combine clemastine with autophagy inhibitors (e.g., chloroquine) to dissect mTOR-independent pathways .
- Data Interpretation : Apply semi-quantitative scoring systems (e.g., G-ratios for axon myelination) and validate with RNA-seq of oligodendrocyte precursors .
Data Presentation and Reproducibility
Q. What are the best practices for reporting this compound’s safety profile in chronic dosing studies?
- Methodological Answer :
- Toxicity Metrics : Include serum ALT/AST for hepatotoxicity, renal function markers (e.g., BUN), and histopathology of major organs .
- Longitudinal Data : Use Kaplan-Meier survival curves and log-rank tests for mortality analysis. Report adverse events per FDA guidelines for preclinical studies .
- Reproducibility : Share raw data (e.g., organ weight tables, hematological parameters) as supplementary files with standardized metadata .
Tables for Methodological Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
